Angelic Anhydride
Description
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Properties
IUPAC Name |
[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-SFECMWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94487-74-8 | |
| Record name | Angelic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Angelic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Angelic Anhydride (CAS No. 94487-74-8): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise technical overview of Angelic Anhydride, focusing on its chemical properties, synthesis applications, and handling protocols.
This compound, with a confirmed CAS number of 94487-74-8, is an aliphatic acid anhydride.[1][2][3] While direct in-depth research on the specific biological activities and signaling pathways of this compound is limited in publicly available literature, its primary significance in the research and drug development landscape lies in its role as a reagent. It is particularly noted for its use in the synthesis of angelate esters.[1] These esters are recognized as the active chemical constituents responsible for the potent analgesic and spasmolytic properties of extracts from the butterbur plant (Petasites hybridus). Some sources also indicate that this compound can be sourced from the roots of Angelica sinensis.
Core Data Summary
For ease of reference and comparison, the fundamental quantitative data for this compound is summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 94487-74-8 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Synonyms | (Z)-2-Methylbut-2-enoic anhydride, 2-Methylisocrotonic Anhydride, (Z,Z)-2-Butenoic acid, 2-methyl-, anhydride | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
Table 2: Storage and Handling
| Condition | Recommendation | Source(s) |
| Storage Temperature | Store at -20°C. An alternative source suggests 0-10°C. | |
| Long-term Storage of Stock Solution | Use within 6 months when stored at -80°C. | |
| Short-term Storage of Stock Solution | Use within 1 month when stored at -20°C. | |
| Shipping Condition | Shipped with blue ice. | |
| Handling Precautions | Causes severe skin burns and eye damage. May be corrosive to metals. |
Experimental Protocols
Synthesis of Angelate Esters using this compound
This protocol outlines a general procedure for the esterification of an alcohol using this compound. The specific conditions may require optimization based on the substrate.
Materials:
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This compound (CAS 94487-74-8)
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Alcohol substrate
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Base (e.g., Pyridine, Triethylamine, or DMAP - 4-Dimethylaminopyridine)
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Stir plate and magnetic stir bar
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Round bottom flask and condenser (if heating is required)
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Inert atmosphere setup (e.g., Nitrogen or Argon)
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Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous aprotic solvent.
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Addition of Base: Add the base to the reaction mixture. The base acts as a scavenger for the angelic acid byproduct.
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Addition of this compound: Slowly add this compound to the stirred solution. An exothermic reaction may occur.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction can be run at room temperature or heated to reflux if necessary to drive it to completion.
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Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure angelate ester.
Visualizations
Logical Workflow for Angelate Ester Synthesis
The following diagram illustrates the general workflow for the synthesis of angelate esters using this compound, as described in the experimental protocol.
Caption: Workflow for the synthesis of angelate esters.
Signaling Pathways
At present, there is a notable absence of published research detailing the specific signaling pathways directly modulated by this compound. Its primary known role is as a synthetic precursor. Therefore, a diagrammatic representation of a signaling pathway involving this compound would be speculative and is not included in this technical guide. Researchers investigating the biological effects of angelate esters may find relevant signaling pathway information for those downstream compounds.
References
Angelic Anhydride: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Angelic Anhydride, systematically known as (Z,Z)-2-methylbut-2-enoic anhydride, is a reactive chemical intermediate with the molecular formula C₁₀H₁₄O₃.[1] It serves as a key reagent in the synthesis of various organic compounds, most notably angelate esters, which have garnered interest in the pharmaceutical and fragrance industries for their potential therapeutic and aromatic properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile, along with a discussion of its primary application in the synthesis of bioactive angelate esters.
Physicochemical Properties
This compound is a clear, colorless to light orange liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 94487-74-8 | [2] |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Density | 1.02 g/cm³ | |
| Boiling Point | 108 °C at 13 mmHg | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage | Store at -20°C |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl and vinyl protons of the two angelate moieties. Based on the structure of angelic acid, characteristic shifts would be anticipated in the regions of ~1.8-2.0 ppm for the methyl protons and ~6.0-6.2 ppm for the vinyl proton.
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¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the olefinic carbons, and the methyl carbons. The carbonyl carbon signal is expected to appear significantly downfield.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit strong characteristic absorption bands for the carbonyl groups. As is typical for acid anhydrides, two distinct C=O stretching bands are expected due to symmetric and asymmetric stretching modes. These would likely appear in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to C=C and C-O stretching vibrations would also be present.
2.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (182.22 g/mol ). Fragmentation patterns would likely involve the cleavage of the anhydride linkage and subsequent loss of carbonyl groups and other fragments from the angelate units. For accurate mass determination, a prominent peak at m/z 182.0943 would be expected, corresponding to the exact mass of the molecule.
Chemical Reactivity and Synthesis
3.1. Reactivity
This compound exhibits the typical reactivity of an acid anhydride. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. Key reactions include:
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Hydrolysis: Reaction with water will yield two equivalents of angelic acid.
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Alcoholysis: Reaction with alcohols produces the corresponding angelate ester and one equivalent of angelic acid. This is the primary application of this compound.
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Aminolysis: Reaction with amines will form the corresponding N-substituted angelamide and angelic acid.
3.2. Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, it can be prepared from angelic acid using standard methods for anhydride formation. A general approach involves the dehydration of angelic acid using a suitable dehydrating agent.
Experimental Protocol: General Synthesis of a Symmetrical Anhydride from a Carboxylic Acid
A common laboratory method for the synthesis of symmetrical anhydrides involves the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride or a carbodiimide. A generalized procedure is as follows:
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The carboxylic acid (2 equivalents) is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, diethyl ether).
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A dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC), 1.1 equivalents) is added to the solution.
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The reaction mixture is stirred at room temperature for several hours.
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The precipitated urea byproduct (in the case of DCC) is removed by filtration.
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The solvent is removed under reduced pressure to yield the crude anhydride.
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Purification can be achieved by distillation under reduced pressure or recrystallization.
3.3. Synthesis of Angelate Esters
This compound is a valuable reagent for the synthesis of angelate esters, which are found in various natural products and have shown interesting biological activities.
Experimental Protocol: General Esterification using this compound
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The alcohol to be esterified (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents).
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This compound (1.1 equivalents) is added dropwise to the solution at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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The reaction is quenched with water, and the organic layer is separated.
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The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude angelate ester is purified by column chromatography.
Caption: Workflow for the synthesis of angelate esters using this compound.
Biological Relevance and Applications
The primary significance of this compound in a biological context lies in its role as a precursor to angelate esters. While this compound itself is not typically associated with direct biological signaling pathways, the resulting esters are found in a variety of plants and have been investigated for their pharmacological properties.
4.1. Angelate Esters in Drug Development
Esters derived from angelic acid have been identified as the active components in extracts from plants like butterbur, which have been traditionally used for their pain-relieving and spasmolytic effects. This has spurred interest in the synthesis and evaluation of novel angelate esters as potential therapeutic agents.
4.2. Signaling Pathways of Angelate Esters
The precise mechanisms of action for many angelate esters are still under investigation. However, some studies on related terpenoid esters suggest that they may interact with transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling.
Caption: Putative signaling pathway for the action of angelate esters.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate, primarily utilized for the synthesis of angelate esters. While detailed experimental data on the anhydride itself is limited in the public domain, its chemical properties and reactivity are well-understood based on the principles of organic chemistry. The growing interest in the pharmacological activities of angelate esters underscores the importance of this compound as a key building block in the development of new therapeutic agents. Further research into the direct biological effects of this compound and the elucidation of the specific signaling pathways modulated by its ester derivatives will be crucial for advancing their potential applications in medicine and other fields.
References
Spectroscopic Profile of Angelic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of Angelic Anhydride ([(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate). It is intended to assist researchers and professionals in the identification and characterization of this compound. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.
Chemical Structure and Properties
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IUPAC Name: [(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate
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Synonyms: this compound, (Z)-2-Methylbut-2-enoic anhydride
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CAS Number: 94487-74-8
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Molecular Formula: C₁₀H₁₄O₃[1]
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Molecular Weight: 182.22 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the chemical structure and typical ranges for the functional groups present.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820 | Strong | Asymmetric C=O Stretch (Anhydride)[2] |
| ~1750 | Strong | Symmetric C=O Stretch (Anhydride)[2] |
| ~1650 | Medium | C=C Stretch (Alkene) |
| ~1200-1000 | Strong | C-O-C Stretch (Anhydride) |
| ~3030 | Medium | =C-H Stretch (Alkene) |
| ~2950-2850 | Medium | C-H Stretch (Alkyl) |
¹H NMR Spectroscopy (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | Quartet (q) | 2H | Olefinic Proton (-CH=) |
| ~2.0 | Doublet (d) | 6H | Methyl Protons on the double bond (=C-CH₃) |
| ~1.9 | Doublet (d) | 6H | Methyl Protons of the ethyl group (-CH=C-CH₃) |
¹³C NMR Spectroscopy (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl Carbon (C=O) of the anhydride[2] |
| ~138 | Quaternary Carbon of the double bond (=C<) |
| ~128 | Olefinic Carbon (-CH=) |
| ~20 | Methyl Carbon on the double bond (=C-CH₃) |
| ~15 | Methyl Carbon of the ethyl group (-CH=C-CH₃) |
Mass Spectrometry
| m/z Ratio | Predicted Intensity | Assignment |
| 182.09 | Moderate | Molecular Ion [M]⁺ (Calculated for C₁₀H₁₄O₃) |
| 83.05 | High | Acylium ion fragment [(CH₃)CH=C(CH₃)CO]⁺ |
| 55.05 | High | Fragment from further cleavage of the acylium ion [CH₃-CH=C=O]⁺ or [C₄H₇]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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Solvent for cleaning (e.g., isopropanol or acetone)
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Kimwipes or other lint-free tissue
Procedure:
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Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Apply a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire Spectrum: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Clean the ATR crystal thoroughly with the appropriate solvent and a soft tissue after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its detailed molecular structure.
Materials:
-
This compound sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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NMR tube (5 mm)
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Pipette
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NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
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Transfer to NMR Tube: Transfer the solution to the NMR tube.
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Spectrometer Setup: Insert the NMR tube into the spectrometer.
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Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.
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Acquire ¹H Spectrum: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse sequence) and acquire the spectrum.
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Acquire ¹³C Spectrum: Set the parameters for the ¹³C NMR experiment (typically requires more scans than ¹H) and acquire the proton-decoupled spectrum.
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
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Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
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Solvent for sample dissolution (e.g., methanol or acetonitrile for ESI)
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
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Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
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Ionization: The sample is ionized in the ESI source.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection: The detector records the abundance of each ion at a specific m/z.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic identification of this compound.
References
In-depth Technical Guide: NMR Analysis of Angelic Anhydride
Disclaimer: Following an extensive search of scientific literature, chemical databases, and patent repositories, experimental Nuclear Magnetic Resonance (NMR) data for Angelic Anhydride ((Z)-2-Methylbut-2-enoic anhydride) is not publicly available. While the existence of this compound is confirmed, and its synthesis has been reported, the detailed spectroscopic data required for a comprehensive analysis as requested is not accessible in the public domain. This guide will, therefore, provide a theoretical framework for the NMR analysis of this compound based on established principles of NMR spectroscopy and data from structurally related compounds. The tables and detailed analyses presented are predictive and await experimental verification.
Introduction
This compound, the anhydride of angelic acid, is a potentially valuable building block in organic synthesis, including the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This technical guide outlines the expected NMR characteristics of this compound and provides a template for its complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectroscopic techniques.
Predicted NMR Spectroscopic Data
Due to the unavailability of experimental data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and comparison with structurally analogous compounds, such as angelic acid and other α,β-unsaturated anhydrides. The numbering convention used for the assignments is illustrated in Figure 1.
Figure 1. Structure and atom numbering of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3' | ~6.1 - 6.3 | J(H3',H4') ≈ 7.2, J(H3',H5') ≈ 1.5 | |
| H-4' | ~2.0 - 2.2 | dq | J(H4',H3') ≈ 7.2, J(H4',H5') ≈ 1.5 |
| H-5' | ~1.9 - 2.1 | t | J(H5',H3') ≈ 1.5, J(H5',H4') ≈ 1.5 |
Note: Due to the symmetry of the molecule, the chemical shifts for the protons on the second angelic acid moiety (H-3, H-4, H-5) are expected to be identical to their counterparts (H-3', H-4', H-5').
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' | ~165 - 170 |
| C-2' | ~127 - 130 |
| C-3' | ~138 - 142 |
| C-4' | ~15 - 18 |
| C-5' | ~20 - 23 |
Note: Due to the symmetry of the molecule, the chemical shifts for the carbons on the second angelic acid moiety (C-1, C-2, C-3, C-4, C-5) are expected to be identical to their counterparts (C-1', C-2', C-3', C-4', C-5').
Experimental Protocols
The following are detailed, generalized experimental protocols for acquiring the necessary NMR data for this compound.
3.1. Sample Preparation
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Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
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Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
3.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR:
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Pulse sequence: zg30
-
Number of scans: 16
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Spectral width: 16 ppm
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Acquisition time: 4 seconds
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Relaxation delay: 2 seconds
-
-
¹³C{¹H} NMR:
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Pulse sequence: zgpg30
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Number of scans: 1024
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Spectral width: 240 ppm
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Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
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Number of scans: 2 per increment
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Spectral width: 16 ppm in both dimensions
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Number of increments: 256
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
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Number of scans: 4 per increment
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Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)
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Number of increments: 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
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Number of scans: 8 per increment
-
Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)
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Number of increments: 256
-
Long-range coupling delay (D6): 60 ms (optimized for ~8 Hz coupling)
-
Visualization of NMR Analysis Workflow
The logical flow of experiments for the complete NMR analysis of this compound is depicted below.
Caption: Workflow for the NMR-based structural elucidation of this compound.
Predicted 2D NMR Correlations
5.1. COSY
The COSY spectrum is expected to show correlations between geminal and vicinal protons. For this compound, the key expected correlation is between the olefinic proton (H-3') and the allylic protons of the ethyl group (H-4'). A weaker, long-range correlation might also be observed between the protons of the two methyl groups (H-4' and H-5').
5.2. HSQC
The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons they are attached to. The expected correlations are:
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H-3' with C-3'
-
H-4' with C-4'
-
H-5' with C-5'
5.3. HMBC
The HMBC spectrum is crucial for establishing the carbon skeleton by identifying two- and three-bond correlations between protons and carbons. Key expected long-range correlations include:
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H-3' to C-1' , C-2' , C-4' , and C-5' .
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H-4' to C-2' and C-3' .
-
H-5' to C-2' and C-3' .
The correlation from the olefinic proton H-3' to the carbonyl carbon C-1' would be definitive in confirming the α,β-unsaturated anhydride structure.
The logical relationship of these correlations in confirming the structure is visualized below.
Caption: Key predicted HMBC correlations for structural elucidation of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for the complete NMR analysis of this compound. The provided experimental protocols and workflow diagrams offer a clear path for researchers to acquire and interpret the necessary data for unambiguous structural confirmation. The acquisition and publication of experimental NMR data for this compound are highly encouraged to validate these predictions and facilitate its broader use in the scientific community. For drug development professionals, a confirmed structure is the first critical step in understanding its potential as a synthetic precursor and in silico modeling of its interactions with biological targets.
Principles of Infrared Spectroscopy of Acid Anhydrides
An In-depth Technical Guide to the Infrared Spectroscopy of Angelic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For acid anhydrides, the most prominent features in an IR spectrum are the dual carbonyl (C=O) stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups, which are coupled through the central oxygen atom.
This compound, being an unsaturated non-cyclic anhydride, is expected to exhibit C=O stretching frequencies that are lower than those of its saturated counterparts due to the influence of conjugation with the C=C double bond.
Predicted Infrared Absorption Data for this compound
The following table summarizes the predicted IR absorption bands for this compound. These values are based on the typical frequency ranges for unsaturated, non-cyclic anhydrides.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Asymmetric C=O Stretch | 1810 - 1790 | Strong | This band, occurring at a higher frequency, is typically the more intense of the two carbonyl absorptions in non-cyclic anhydrides. |
| Symmetric C=O Stretch | 1760 - 1740 | Strong | The lower frequency carbonyl band. The separation between the symmetric and asymmetric bands is a characteristic feature of anhydrides. |
| C=C Stretch | 1680 - 1640 | Medium to Weak | The presence of the carbon-carbon double bond in the angelic acid moieties gives rise to this absorption. Its intensity can be variable. |
| C-O-C Asymmetric Stretch | 1175 - 1100 | Strong | This strong absorption is characteristic of the anhydride functional group and arises from the stretching of the C-O-C bridge. |
| C-H Stretch (sp²) | 3100 - 3000 | Medium | Corresponds to the stretching of the C-H bonds on the C=C double bond. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Arises from the C-H bonds of the methyl groups. |
| C-H Bending | 1470 - 1370 | Medium | These absorptions are due to the bending vibrations of the C-H bonds in the methyl groups. |
Experimental Protocol for Acquiring the IR Spectrum of this compound
The following provides a general methodology for obtaining an IR spectrum of this compound. The specific parameters may be adjusted based on the available instrumentation and the physical state of the sample.
3.1. Instrumentation
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.
3.2. Sample Preparation
The choice of sample preparation technique depends on whether the this compound is in a liquid or solid state at room temperature.
-
For Liquid Samples (Neat):
-
Place a small drop of the liquid this compound between two polished salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
For Solid Samples (KBr Pellet):
-
Thoroughly grind a small amount of solid this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
-
Solution Spectroscopy:
-
Dissolve the this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)).
-
Transfer the solution to a liquid sample cell with a known path length.
-
Acquire the spectrum of the solution and subtract the spectrum of the pure solvent.
-
3.3. Data Acquisition
-
Background Scan: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) to account for atmospheric and instrumental interferences.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
Diagram of the General Workflow for IR Spectroscopy
Caption: A generalized workflow for obtaining and analyzing an infrared spectrum of a chemical sample.
Logical Relationship of Anhydride Structure to IR Spectrum
Caption: The relationship between the key functional groups in this compound and their characteristic infrared spectral features.
An In-depth Technical Guide to the Mass Spectrometry of Angelic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic Anhydride ((Z)-2-Methyl-2-butenoic anhydride) is a naturally occurring or synthetic compound of interest in various chemical and pharmaceutical research areas. As with many volatile and semi-volatile organic molecules, mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) stands as a primary analytical technique for its identification and quantification. This guide provides a comprehensive overview of the theoretical and practical aspects of the mass spectrometric analysis of this compound. Due to the limited availability of specific, published mass spectral data for this compound, this document presents a predictive analysis based on the established fragmentation patterns of related chemical classes, namely terpene anhydrides. The experimental protocols detailed herein are generalized best practices for the analysis of such compounds.
Introduction to this compound
This compound is the anhydride derivative of angelic acid, a monounsaturated organic acid. Its chemical properties are dictated by the presence of both an anhydride functional group and carbon-carbon double bonds within its structure. These features influence its behavior during mass spectrometric analysis, particularly its ionization and subsequent fragmentation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methodologies, particularly for sample preparation and chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Exact Mass | 182.0943 u | [1] |
| CAS Number | 94487-74-8 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108 °C at 13 mmHg | |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Predicted Mass Spectrometry Fragmentation of this compound
In the absence of a publicly available, experimentally derived mass spectrum for this compound, a predicted fragmentation pattern under electron ionization (EI) conditions is proposed. The fragmentation of organic molecules in EI-MS is a reproducible process that yields a characteristic pattern of fragment ions, which serves as a molecular fingerprint.
The fragmentation of anhydrides in mass spectrometry is known to proceed via specific pathways, often initiated by the cleavage of the anhydride bond to form a stable acylium ion. The presence of unsaturation in the alkyl chains of this compound provides additional pathways for fragmentation.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Based on this predicted pathway, a summary of the expected major fragment ions is presented in Table 2.
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 182 | [C₁₀H₁₄O₃]⁺• (Molecular Ion) | [(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | Low |
| 100 | [C₅H₈O₂]⁺• | Angelic Acid Radical Cation | Moderate |
| 83 | [C₅H₇O]⁺ | Angeloyl Cation (Acylium Ion) | High (likely base peak) |
| 69 | [C₄H₅O]⁺ | Loss of CH₂ from acylium ion | Moderate |
| 55 | [C₄H₇]⁺ | Butenyl Cation | Moderate |
| 41 | [C₃H₅]⁺ | Allyl Cation | Moderate |
Experimental Protocols for Mass Spectrometric Analysis
The analysis of this compound can be approached using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, care must be taken to avoid thermal degradation and hydrolysis in the GC system.
4.1.1. Sample Preparation
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dichloromethane or ethyl acetate.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For samples containing this compound, dissolve a known quantity in the anhydrous solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
4.1.2. GC-MS Instrumentation and Parameters
A typical GC-MS setup for the analysis of a terpene anhydride is detailed in Table 3.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C MS or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
The following diagram illustrates a general workflow for GC-MS analysis.
Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a viable alternative to GC-MS, particularly if this compound is present in a complex, non-volatile matrix or if derivatization is desired. Anhydrides can be challenging to analyze directly by reversed-phase LC due to their reactivity with water in the mobile phase. Therefore, derivatization or normal-phase chromatography may be preferable.
4.2.1. Derivatization
To improve chromatographic retention and ionization efficiency, this compound can be derivatized. A common approach for anhydrides is to react them with an amine, such as di-n-butylamine (DBA), to form a stable amide derivative.
4.2.2. LC-MS Instrumentation and Parameters
A potential LC-MS method for the analysis of the DBA derivative of this compound is outlined in Table 4.
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| LC Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
The following diagram illustrates the logical relationship in developing an LC-MS method.
References
An In-Depth Technical Guide to the Synthesis of Angelic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for angelic anhydride, a valuable reagent and building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and clear visualizations of the synthetic routes.
Core Synthesis Pathways
The synthesis of this compound typically proceeds through two main pathways: the dehydration of angelic acid or the reaction of an angeloyl halide with an angelate salt. Each method offers distinct advantages and requires careful consideration of reaction conditions to maximize yield and purity while minimizing potential side reactions, such as isomerization to the tiglic isomer.
Pathway 1: Dehydration of Angelic Acid
The direct dehydration of angelic acid is a common and straightforward approach to obtaining this compound. This method involves the removal of a water molecule from two molecules of angelic acid, typically facilitated by a dehydrating agent.
Key Experimental Protocol:
A prevalent method for the dehydration of carboxylic acids involves the use of a coupling reagent. While specific protocols for angelic acid are not abundantly detailed in publicly available literature, a general and effective method involves the use of a dehydrating agent like acetic anhydride or a carbodiimide.
Illustrative Experimental Protocol (General Procedure):
-
Reactant Preparation: A solution of angelic acid (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A dehydrating agent, such as acetic anhydride (1.1 equivalents), is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C. The use of a catalyst, such as sulfuric acid (catalytic amount), may be employed to accelerate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, for example, by the addition of cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation or chromatography to yield the final product.
Quantitative Data Summary:
| Parameter | Value/Range |
| Reactants | Angelic Acid, Acetic Anhydride |
| Solvent | Dichloromethane, Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours (typical) |
| Yield | 60-80% (expected range) |
Logical Workflow for Dehydration of Angelic Acid:
Caption: Workflow for this compound Synthesis via Dehydration.
Pathway 2: From Angeloyl Chloride and Angelate Salt
This two-step pathway involves the initial conversion of angelic acid to its more reactive acid chloride derivative, angeloyl chloride. The subsequent reaction of angeloyl chloride with an angelate salt, typically the sodium or potassium salt of angelic acid, yields this compound. This method can offer higher yields and purity as the reactivity of the acid chloride is significantly greater than the carboxylic acid.
Step 1: Synthesis of Angeloyl Chloride
Key Experimental Protocol:
Angelic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce angeloyl chloride.[1]
Illustrative Experimental Protocol (General Procedure):
-
Reactant Setup: Angelic acid (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced (HCl and SO₂).
-
Reagent Addition: Thionyl chloride (1.1 - 1.5 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at that temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
Isolation of Angeloyl Chloride: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield crude angeloyl chloride, which can be purified by vacuum distillation.
Quantitative Data Summary for Angeloyl Chloride Synthesis:
| Parameter | Value/Range |
| Reactants | Angelic Acid, Thionyl Chloride |
| Catalyst | Dimethylformamide (catalytic) |
| Solvent | Dichloromethane, Toluene |
| Temperature | Reflux |
| Reaction Time | 1 - 4 hours |
| Yield | 80-95% (expected range) |
Step 2: Synthesis of this compound from Angeloyl Chloride
Key Experimental Protocol:
The freshly prepared angeloyl chloride is reacted with a salt of angelic acid.
Illustrative Experimental Protocol (General Procedure):
-
Salt Formation: Sodium angelate is prepared by reacting angelic acid with a stoichiometric amount of a base like sodium hydroxide or sodium hydride in an anhydrous solvent.
-
Reaction: The purified angeloyl chloride (1 equivalent), dissolved in an anhydrous aprotic solvent, is added slowly to a stirred suspension of the sodium angelate (1 equivalent) at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the inorganic salt byproduct (e.g., NaCl). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Quantitative Data Summary for this compound Synthesis from Angeloyl Chloride:
| Parameter | Value/Range |
| Reactants | Angeloyl Chloride, Sodium Angelate |
| Solvent | Anhydrous Ether, Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours |
| Yield | 70-90% (expected range) |
Signaling Pathway Diagram for the Two-Step Synthesis:
Caption: Two-step synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either the direct dehydration of angelic acid or via a two-step process involving the formation of angeloyl chloride. The choice of method will depend on the desired scale, purity requirements, and available reagents. For laboratory-scale synthesis, the two-step pathway often provides higher yields and a purer product. Careful control of reaction conditions is crucial in all methodologies to prevent the isomerization of the angelic moiety. The provided protocols and data serve as a foundational guide for the successful synthesis of this important chemical intermediate.
References
Angelic Anhydride: A Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic Anhydride, also known as (Z)-2-Methyl-2-butenoic anhydride, is a synthetic chemical reagent with applications in organic synthesis and pharmacological research.[1] As an aliphatic acid anhydride, its chemistry is characterized by the electrophilicity of its carbonyl carbons, making it a useful acylating agent. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and reactivity, with a focus on its practical application in a laboratory setting. It is important to note that while general principles of acid anhydride chemistry are well-established, specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature. Therefore, this guide supplements available information on this compound with generalized data for acid anhydrides to provide a practical framework for its use.
Chemical and Physical Properties
This compound is the anhydride derivative of angelic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| CAS Number | 94487-74-8 | [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Solubility | Soluble in DMSO | [3] |
Stability
Proper storage is crucial for maintaining the integrity of this compound. Commercial suppliers recommend the following storage conditions to ensure stability.
| Condition | Duration |
| -20°C | Up to 2 years |
| -80°C in solvent | Up to 1 year |
| -20°C in solvent | Up to 1 month |
Reactivity
The reactivity of this compound is primarily governed by the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack. This reactivity makes it an effective acylating agent for a variety of nucleophiles.
General Reactivity Profile
The following table summarizes the expected reactions of this compound with common nucleophiles, based on the general reactivity of acid anhydrides.
| Nucleophile | Product |
| Water (H₂O) | 2 equivalents of Angelic Acid |
| Alcohols (R-OH) | Angelate Ester + Angelic Acid |
| Amines (R-NH₂) | Angelic Amide + Angelic Acid |
Nucleophilic Acyl Substitution: A General Mechanism
The primary reaction pathway for this compound is nucleophilic acyl substitution. A generalized mechanism for this reaction is depicted below.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocols
While specific, validated experimental protocols for the synthesis and reactions of this compound are not widely published, a general procedure for acylation using an acid anhydride can be adapted. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate and desired product.
General Protocol for Acylation of an Alcohol
This protocol provides a general workflow for the esterification of an alcohol using an acid anhydride, which can be used as a starting point for reactions with this compound.
Caption: A generalized workflow for an acylation reaction.
Disclaimer: This is a generalized protocol and may require significant optimization for specific applications of this compound. Appropriate safety precautions should be taken when handling acid anhydrides, as they can be corrosive and moisture-sensitive.
Applications in Drug Development and Research
This compound serves as a reagent in the synthesis of angelate esters. These esters are of interest in medicinal chemistry due to the biological activity of compounds containing the angeloyl moiety. For instance, certain natural products with angelate esters exhibit a range of pharmacological activities.
Currently, there is no publicly available information linking this compound to specific biological signaling pathways or its direct use as a therapeutic agent. Its primary role in drug development appears to be as a synthetic intermediate for the preparation of more complex molecules.
Conclusion
This compound is a valuable reagent for the introduction of the angeloyl group into various molecules through nucleophilic acyl substitution. While its general stability and reactivity profile can be inferred from the well-understood chemistry of acid anhydrides, there is a notable lack of specific quantitative data in the scientific literature. Detailed kinetic studies on its stability under different conditions and its reactivity with a range of nucleophiles would be highly beneficial for its broader application. Furthermore, exploration of its potential biological activities and involvement in signaling pathways remains an open area for future research. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the need for empirical optimization of reaction conditions in the absence of detailed published protocols.
References
An In-depth Technical Guide to Angelic Anhydride Derivatives and Analogs for Drug Discovery
Introduction
Angelic Anhydride, a reactive chemical intermediate, serves as a precursor for the synthesis of various angelate esters. While this compound itself is not extensively studied for its biological activities, it provides a gateway to the derivatives of angelic acid. Angelic acid and its esters are naturally occurring compounds found in plants of the Apiaceae family, such as Angelica archangelica.[1] These, along with other bioactive molecules isolated from the Angelica genus, have garnered significant interest in the scientific community for their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of angelic acid derivatives and key analogs from the Angelica species, intended for researchers, scientists, and professionals in drug development.
The primary bioactive constituents found in Angelica species that will be discussed include angelic acid esters, ferulic acid, Z-ligustilide, and angelica polysaccharides. These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, immunomodulatory, and neuroprotective activities.
Core Bioactive Compounds and Their Derivatives
Angelic Acid and its Esters
Angelic acid ((2Z)-2-Methylbut-2-enoic acid) is an unsaturated monocarboxylic acid. Its esters are considered the active components in several herbal medicines and are known for their pain-relieving and spasmolytic properties.[2] this compound is a key reagent for the synthesis of these angelate esters.[3][4]
Synthesis of Angelic Acid Esters:
A general method for the synthesis of angelate esters involves the reaction of this compound with a corresponding alcohol. A more common laboratory and industrial synthesis involves the isomerization of the more stable tiglic acid (the trans-isomer of angelic acid).
Biological Activity:
Angelic acid has been identified as a ferroptosis inducer that targets NRF2 degradation.[5] By binding to the NRF2 protein, it promotes its degradation through the ubiquitination-proteasome pathway. This alleviates the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, leading to ferroptosis in tumor cells.
Ferulic Acid
Ferulic acid is a phenolic compound ubiquitously found in the cell walls of plants, including Angelica sinensis. It is well-known for its potent antioxidant and anti-inflammatory properties.
Biological Activity and Signaling Pathways:
Ferulic acid modulates several key signaling pathways implicated in inflammation and cancer:
-
Anti-inflammatory Effects: Ferulic acid exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Anticancer Effects: In various cancer cell lines, ferulic acid has been shown to induce apoptosis and cell cycle arrest by modulating the PI3K/Akt pathway and altering the expression of cell cycle-related proteins like p53 and p21.
-
Antioxidant Effects: Ferulic acid activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Z-Ligustilide
Z-ligustilide is a major lipophilic component of Angelica sinensis and is responsible for many of its therapeutic effects.
Biological Activity and Signaling Pathways:
-
Anti-inflammatory Activity: Z-ligustilide inhibits the production of inflammatory mediators by suppressing the activation of the NF-κB and MAPK signaling pathways.
-
Anticancer Activity: It has been shown to induce apoptosis in cancer cells, particularly under hypoxic conditions, through the activation of ER-stress signaling.
-
Neuroprotective Effects: Z-ligustilide exhibits neuroprotective properties by attenuating oxidative stress and inhibiting neuronal apoptosis, partly through the modulation of the PI3K/Akt and TLR4 signaling pathways.
Angelica Polysaccharides (APS)
The water-soluble polysaccharides extracted from the roots of Angelica sinensis are known for their immunomodulatory and anti-inflammatory activities.
Biological Activity and Signaling Pathways:
-
Immunomodulatory Effects: APS can enhance both non-specific and specific immunity. They have been shown to promote the proliferation of T-cells and macrophages and regulate the production of cytokines like IL-2, IFN-γ, and IL-4.
-
Anti-inflammatory Effects: APS can modulate inflammatory responses by regulating signaling pathways such as NF-κB, MAPK, and JAK/STAT.
-
Antioxidant Effects: Angelica polysaccharides have been shown to antagonize oxidative stress-induced injury by activating the Nrf2 pathway.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of key compounds from Angelica species.
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Angelica sinensis Water Extract | IL-6 Inhibition | RAW 264.7 | 954.3 µg/mL | |
| Angelica sinensis Water Extract | TNF-α Inhibition | RAW 264.7 | 387.3 µg/mL | |
| Angelica sinensis Water Extract | MCP-1 Inhibition | RAW 264.7 | 191.7 µg/mL | |
| Angelica sinensis Water Extract | VEGF Inhibition | RAW 264.7 | 110.1 µg/mL | |
| Ferulic Acid | Xanthine Oxidase Inhibition | - | >100 µg/mL | |
| Ferulic Acid Derivative (S-52372) | NO Production Inhibition | RAW 264.7 | ~1.6 µM | |
| Z-Ligustilide | Cell Viability | TW2.6 (Oral Cancer) | ~200 µM | |
| Angelicin | ERα Antagonism | - | Lower than Psoralen | |
| Angelicin | Cytotoxicity | HeLa, SiHa | IC30: 40-200 µM |
Table 1: Anti-inflammatory and Cytotoxic Activities of Angelica Compounds and Extracts.
Key Signaling Pathways
The bioactive constituents of Angelica species modulate a complex network of signaling pathways to exert their therapeutic effects. Below are graphical representations of some of the most critical pathways.
Caption: Ferulic acid's dual role in inflammation and oxidative stress.
Caption: Z-Ligustilide's mechanisms in neuroprotection and cancer.
Caption: Immunomodulatory effects of Angelica Polysaccharides (APS).
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis of angelate esters and the evaluation of the biological activities of Angelica-derived compounds.
Synthesis of Angelic Acid Esters from Tiglic Acid
This protocol describes a general method for the isomerization of tiglic acid to angelic acid, followed by esterification.
1. Isomerization of Tiglic Acid to Angelic Acid:
-
A mixture of tiglic acid and an organic sulfinic acid (e.g., p-toluenesulfinic acid) as a catalyst is heated.
-
The reaction progress is monitored by techniques such as gas chromatography to determine the ratio of angelic acid to tiglic acid.
-
Angelic acid is then isolated from the mixture by fractional distillation under reduced pressure.
2. Esterification of Angelic Acid:
-
Angelic acid is reacted with the desired alcohol in the presence of an ester exchange catalyst (e.g., dioctyltin laurate) and a solvent like toluene.
-
The reaction mixture is heated under reflux, and the progress is monitored by TLC or GC.
-
The resulting angelate ester is purified by column chromatography.
Quantification of Ferulic Acid in Angelica Extract by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of ferulic acid.
1. Sample Preparation:
-
A powdered sample of dried Angelica root is extracted with a methanol-formic acid (95:5) solution using sonication.
-
The extract is then filtered through a 0.2 µm membrane filter prior to injection into the HPLC system.
2. HPLC Conditions:
-
Column: Alltima C18 column (5 µm, 4.6 mm i.d. × 250 mm) with a C18 guard column.
-
Mobile Phase: A gradient of 1.0% acetic acid in water (A) and acetonitrile (B). The gradient program can be optimized but a typical starting condition is 19% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 320 nm.
-
Column Temperature: 30°C.
-
Quantification: A standard curve is generated using known concentrations of a ferulic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
NF-κB Inhibition Assay
This protocol describes a general method to assess the inhibition of the NF-κB signaling pathway, which is relevant for many of the anti-inflammatory compounds discussed.
1. Cell Culture and Treatment:
-
A suitable cell line, such as RAW 264.7 macrophages, is cultured to an appropriate confluency.
-
Cells are pre-treated with various concentrations of the test compound (e.g., ferulic acid, Z-ligustilide) for a specified time (e.g., 1-2 hours).
-
NF-κB activation is then induced by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes).
2. Western Blot for IκBα Degradation and p65 Nuclear Translocation:
-
After treatment, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B for nuclear fraction).
-
HRP-conjugated secondary antibodies are used for detection with a chemiluminescent substrate.
-
The inhibition of IκBα degradation and p65 translocation is quantified by densitometry.
3. Luciferase Reporter Assay for NF-κB Transcriptional Activity:
-
Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The inhibition of NF-κB transcriptional activity is calculated as the reduction in luciferase expression relative to the stimulated control.
Conclusion
This technical guide provides an in-depth overview of the derivatives and analogs of this compound, with a primary focus on the bioactive compounds derived from Angelic Acid and the Angelica genus. The presented data on their biological activities, underlying signaling pathways, and relevant experimental protocols highlight their significant therapeutic potential. For researchers and drug development professionals, these compounds represent a rich source of lead structures for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Further research into the structure-activity relationships of specific angelic acid derivatives is warranted to optimize their potency and pharmacokinetic properties.
References
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angelic acid triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelic Anhydride: A Technical Guide to Stereochemistry and Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic anhydride, the common name for (Z,Z)-2-methyl-2-butenoic anhydride, is an organic compound of interest in synthetic chemistry and drug development. It is the anhydride of angelic acid, an unsaturated monocarboxylic acid found in various plants of the Apiaceae family.[1] The stereochemistry of the double bonds in the constituent angelic acid moieties dictates the geometry of the anhydride and gives rise to potential isomeric forms. This technical guide provides a comprehensive overview of the stereochemistry and isomers of this compound, including available physicochemical data and a discussion of synthetic approaches.
Stereochemistry of 2-Methyl-2-butenoic Anhydride Isomers
The core of this compound's stereochemistry lies in the geometric isomerism of its parent carboxylic acid, 2-methyl-2-butenoic acid. This acid exists as two stereoisomers: angelic acid (the cis or Z-isomer) and tiglic acid (the trans or E-isomer). The anhydride is formed from two molecules of this acid, leading to three possible stereoisomers of the resulting anhydride, C₁₀H₁₄O₃.
The three potential stereoisomers are:
-
This compound ((Z,Z)-2-methyl-2-butenoic anhydride): Formed from two molecules of angelic acid. Both acyl groups possess the Z configuration.
-
Tiglic Anhydride ((E,E)-2-methyl-2-butenoic anhydride): Formed from two molecules of tiglic acid. Both acyl groups possess the E configuration.
-
Angelic Tiglic Anhydride ((Z,E)-2-methyl-2-butenoic anhydride): A mixed anhydride formed from one molecule of angelic acid and one molecule of tiglic acid. This isomer possesses one acyl group with the Z configuration and one with the E configuration.
It is important to note that while this compound and Tiglic Anhydride are well-documented, extensive searches of the scientific literature did not yield specific experimental data for the mixed (Z,E)-isomer. This suggests that the mixed anhydride may be unstable and readily disproportionate into the more thermodynamically stable symmetric anhydrides, or that it has not yet been isolated and characterized.
Visualization of Isomeric Relationships
The relationship between the parent acids and the resulting anhydride isomers can be visualized as follows:
Quantitative Data
The following table summarizes the available quantitative data for the symmetric isomers of 2-methyl-2-butenoic anhydride. No experimental data for the mixed (Z,E)-isomer was found in the reviewed literature.
| Property | This compound ((Z,Z)-isomer) | Tiglic Anhydride ((E,E)-isomer) |
| CAS Number | 94487-74-8[2] | 14316-68-8[3] |
| Molecular Formula | C₁₀H₁₄O₃[2] | C₁₀H₁₄O₃[3] |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid | Colorless to orange to green clear liquid |
| Boiling Point | 108 °C at 13 mmHg | Not available |
| Melting Point | Not available | Not available |
| Density | 1.0 g/cm³ (approx.) | Not available |
Experimental Protocols
Proposed Synthesis of Symmetric Anhydrides
A common method for synthesizing symmetric anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or oxalyl chloride.
Example Workflow for Synthesis:
Protocol Outline:
-
Reaction Setup: The appropriate carboxylic acid (angelic acid or tiglic acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Addition of Dehydrating Agent: The dehydrating agent is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve filtration (e.g., to remove dicyclohexylurea if DCC is used) and washing with aqueous solutions. The crude product is then purified, typically by distillation under reduced pressure or chromatography.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.
Note on Mixed Anhydride Synthesis: The synthesis of the mixed (Z,E)-anhydride would be more challenging due to the potential for disproportionation. A possible approach could involve the reaction of the acid chloride of one isomer with the carboxylate salt of the other isomer at low temperatures. However, isolation of a pure mixed anhydride would likely be difficult.
Spectroscopic Characterization
While specific experimental NMR data for the isomers of 2-methyl-2-butenoic anhydride are not available in the literature searched, the expected ¹H and ¹³C NMR signals can be predicted based on the structures.
Expected ¹H NMR Features:
-
This compound ((Z,Z)-isomer): Due to the cis relationship of the methyl and ethyl groups, the vinylic proton would likely appear at a different chemical shift compared to the trans isomer. The two methyl groups and the methylene protons of the ethyl group would also have characteristic signals.
-
Tiglic Anhydride ((E,E)-isomer): The trans arrangement would influence the chemical shift of the vinylic proton.
-
Angelic Tiglic Anhydride ((Z,E)-isomer): The spectrum would be more complex, showing two sets of signals for the non-equivalent angelic and tiglic moieties.
Expected ¹³C NMR Features:
The chemical shifts of the carbonyl carbon, the olefinic carbons, and the alkyl carbons would be expected to differ slightly between the isomers due to the different steric environments.
Conclusion
The stereochemistry of this compound is defined by the cis configuration of the double bonds in its constituent angelic acid units. It is one of three possible stereoisomers of 2-methyl-2-butenoic anhydride, the other two being tiglic anhydride (trans,trans) and the mixed angelic tiglic anhydride (cis,trans). While physicochemical data for the symmetric anhydrides are partially available, the mixed anhydride remains uncharacterized in the scientific literature, suggesting potential instability. The synthesis of the symmetric anhydrides can be achieved through standard dehydration methods, although specific optimized protocols are not widely reported. Further research is required to isolate and characterize the mixed anhydride and to obtain detailed spectroscopic data for all three isomers, which would be valuable for their unambiguous identification and for advancing their applications in chemical synthesis and drug discovery.
References
An In-Depth Technical Guide to Angelic Anhydride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic Anhydride, the anhydride of angelic acid, is a reactive chemical intermediate with significant potential in organic synthesis and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, chemical properties, and known biological relevance. Detailed experimental protocols for key synthesis methodologies are presented, alongside a summary of its quantitative data. Furthermore, this guide illustrates relevant chemical transformations and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, systematically named (Z)-2-methylbut-2-enoic anhydride, is a derivative of angelic acid, a naturally occurring monocarboxylic unsaturated organic acid. While the history of angelic acid dates back to the 19th century, the specific timeline of this compound's discovery and synthesis is less documented. This guide aims to consolidate the available historical and technical information to provide a thorough resource for the scientific community. The primary application of this compound appears to be as a reagent in the synthesis of angelate esters, which are recognized for their potential therapeutic properties, including analgesic and spasmolytic effects.[1][2]
Discovery and History
The history of this compound is intrinsically linked to its parent compound, angelic acid.
Discovery of Angelic Acid (1842):
The journey began in 1842 when the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (Angelica archangelica). The name of the acid, and subsequently its derivatives, is derived from this plant.
While the exact date and discoverer of this compound remain elusive in readily available literature, it is reasonable to infer that its synthesis would have followed the characterization and availability of angelic acid. General methods for the synthesis of acid anhydrides were known during the 19th and early 20th centuries, making it plausible that this compound was first prepared during this period by reacting angelic acid with a suitable dehydrating agent.
A significant development in the broader field of aliphatic acid anhydride synthesis was the work of Smith Gordon Ernest and his colleagues. Their patent on the manufacture of aliphatic acid anhydrides from unsaturated hydrocarbon acid anhydrides provides a foundational method that is applicable to the synthesis of this compound.[3][4]
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [5] |
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 94487-74-8 | |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound typically involves the dehydration of angelic acid or the reaction of an angelic acid derivative with a suitable reagent. While a definitive "first" synthesis method is not clearly documented, established methods for acid anhydride formation can be applied.
General Synthesis from Angelic Acid
A common method for preparing symmetrical acid anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent. For this compound, this would involve the dehydration of two equivalents of angelic acid.
Experimental Protocol:
Materials:
-
Angelic acid
-
Acetic anhydride (as a dehydrating agent)
-
Inert solvent (e.g., diethyl ether, dichloromethane)
-
Apparatus for distillation and reflux
Procedure:
-
A solution of angelic acid in an inert solvent is prepared in a round-bottom flask.
-
A stoichiometric amount of acetic anhydride is added to the solution.
-
The mixture is refluxed for a specified period to drive the dehydration reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and the acetic acid byproduct are removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation or chromatography.
DOT Diagram: General Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Synthesis via Acyl Chloride
Another common method involves the reaction of an acyl chloride with a carboxylate salt.
Experimental Protocol:
Materials:
-
Angelic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Sodium angelate (prepared by reacting angelic acid with sodium hydroxide)
-
Inert solvent (e.g., anhydrous diethyl ether)
Procedure: Step 1: Formation of Angeloyl Chloride
-
Angelic acid is reacted with an excess of thionyl chloride or oxalyl chloride in an inert solvent under anhydrous conditions.
-
The reaction mixture is gently refluxed until the evolution of HCl and SO₂ (or CO and CO₂) ceases.
-
The excess thionyl chloride or oxalyl chloride and the solvent are removed by distillation to yield crude angeloyl chloride.
Step 2: Reaction of Angeloyl Chloride with Sodium Angelate
-
The crude angeloyl chloride is dissolved in an anhydrous inert solvent.
-
A suspension of sodium angelate in the same solvent is added portion-wise to the angeloyl chloride solution with stirring.
-
The reaction is typically carried out at room temperature and monitored for completion.
-
The precipitated sodium chloride is removed by filtration.
-
The solvent is evaporated from the filtrate to yield crude this compound, which can then be purified.
DOT Diagram: Synthesis via Angeloyl Chloride
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Biological Activity and Relevance in Drug Development
While direct studies on the biological activity of this compound are limited in the available literature, its significance lies in its role as a precursor to angelate esters. These esters are known to be the active components responsible for the pain-relieving and spasmolytic actions of extracts from the butterbur plant (Petasites hybridus).
The anhydride functional group is highly reactive and can act as an acylating agent. In a biological context, this reactivity could lead to the acylation of various biomolecules, a mechanism that would need to be investigated to understand any direct biological effects of this compound itself.
Given its role in synthesizing biologically active esters, this compound is a molecule of interest for medicinal chemists and drug development professionals. The development of efficient and scalable syntheses of this compound is crucial for the production of these potentially therapeutic compounds.
DOT Diagram: Logical Relationship in Drug Development
Caption: Role of this compound in synthesizing therapeutic angelate esters.
Conclusion
This compound, while not as extensively studied as its parent acid, holds a significant position as a chemical intermediate. Its history is intertwined with the discovery and investigation of angelic acid. The synthesis of this compound can be achieved through established methods for acid anhydride formation, providing a gateway to the production of biologically active angelate esters. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is essential for harnessing its potential in the creation of novel therapeutics. Further research into the direct biological activities of this compound and the optimization of its synthesis will be valuable contributions to the fields of organic chemistry and medicinal science.
References
Methodological & Application
Application Notes and Protocols: Angelic Anhydride Acylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of ester-containing molecules with applications in pharmaceuticals, fragrances, and materials science. Angelic anhydride, the anhydride of angelic acid ((Z)-2-methyl-2-butenoic acid), is a reactive acylating agent that can be used to introduce the angeloyl group into various molecules. The angelate ester moiety is found in a number of natural products and pharmacologically active compounds, making this reagent a valuable tool in medicinal chemistry and drug development.
This document provides a detailed protocol for the acylation of alcohols using this compound. The information is based on established procedures for acylation with other acid anhydrides, adapted for the specific use of this compound.[1][2][3][4][5]
Reaction Mechanism
The acylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of angelic acid as a leaving group and forming the desired angelate ester. The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol and neutralizes the angelic acid byproduct.
Caption: Nucleophilic acyl substitution mechanism for this compound acylation.
Experimental Protocols
General Protocol for the Acylation of a Primary Alcohol with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (CAS 94487-74-8)
-
4-(Dimethylamino)pyridine (DMAP) or other suitable base/catalyst
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (5-10 mL per mmol of alcohol).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: In a separate flask, dissolve this compound (1.2-1.5 equiv) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirring alcohol solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining anhydride and the angelic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure angelate ester.
Data Presentation
The following table summarizes representative yields for the acylation of various alcohols with acid anhydrides under different catalytic conditions. While specific data for this compound is limited, these examples provide a general expectation of reactivity and yields.
| Alcohol Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Acetic Anhydride | DMAP (5) | DCM | RT | 2 | 95 |
| 1-Octanol | Acetic Anhydride | Bi(OTf)₃ (1) | CH₂Cl₂ | RT | 0.5 | 98 |
| Geraniol | Acetic Anhydride | None | None | 60 | 7 | >99 |
| Phenol | Acetic Anhydride | NaHCO₃ | Toluene | RT | 24 | >99 |
| tert-Butanol | Pivalic Anhydride | Bi(OTf)₃ (5) | CH₂Cl₂ | RT | 2 | 91 |
Note: This data is representative of general acylation reactions and should be used as a guideline. Actual yields with this compound may vary depending on the substrate and reaction conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound acylation of an alcohol, from reaction setup to the isolation of the pure product.
Caption: General experimental workflow for this compound acylation.
Safety and Handling
This compound is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store under an inert atmosphere and protect from moisture to prevent hydrolysis.
Disclaimer: The provided protocols are based on general procedures for acylation reactions with acid anhydrides and are intended as a starting point for the acylation of alcohols with this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Angelic Anhydride in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Angelic anhydride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the angelate ester moiety into complex molecules. This functionality is present in a variety of biologically active natural products, contributing significantly to their pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural products, with a specific focus on the semi-synthesis of ingenol 3-angelate (also known as ingenol mebutate or PEP005), a potent agent for the treatment of actinic keratosis.
Application Notes
This compound serves as an efficient acylating agent for the esterification of hydroxyl groups in sensitive and sterically hindered substrates, which are common features of natural product scaffolds. The angelate group, an unsaturated five-carbon ester, is a key pharmacophore in several natural products, including the tigliane diterpenes.
One of the most significant applications of this compound is in the semi-synthesis of ingenol 3-angelate from ingenol, a complex diterpenoid isolated from plants of the Euphorbia genus. The selective acylation of the C3 hydroxyl group of ingenol is a critical step in the synthesis of this important pharmaceutical agent.
Key Advantages of this compound in Natural Product Synthesis:
-
High Reactivity: As an anhydride, it is more reactive than the corresponding carboxylic acid, facilitating esterification under milder conditions.
-
Good Selectivity: In conjunction with appropriate protecting group strategies and reaction conditions, selective acylation of specific hydroxyl groups in polyol-containing natural products can be achieved.
-
Formation of Bioactive Esters: The angelate moiety is crucial for the biological activity of numerous natural products.
Featured Application: Semi-synthesis of Ingenol 3-Angelate
The following sections detail the synthetic strategy and protocols for the preparation of ingenol 3-angelate, a potent activator of Protein Kinase C (PKC), from a protected ingenol precursor.
Synthetic Workflow
The overall synthetic strategy involves the protection of the more reactive hydroxyl groups of ingenol, followed by the selective acylation of the C3 hydroxyl group with this compound, and subsequent deprotection to yield the final product. An alternative route involves the acylation of 20-deoxy-ingenol followed by oxidation.
Caption: Synthetic workflow for ingenol 3-angelate.
Quantitative Data
The following table summarizes the quantitative data for the key steps in the semi-synthesis of an ingenol 3-angelate derivative.[1]
| Step | Reactants | Product | Solvent | Catalyst/Base | Temperature (°C) | Time (min) | Yield (%) |
| Acylation | 5,20-Acetonide Protected Ingenol, this compound | 3-O-Angeloyl-5,20-acetonide-ingenol | THF | LHMDS | 15 to RT | 40 | 95 |
| Acetylation | 3-O-Angeloyl-5,20-acetonide-ingenol, Acetic Anhydride | 3-O-Angeloyl-20-O-acetyl-ingenol | Pyridine | DMAP | RT | 120 | 92 |
Experimental Protocols
Protocol 1: Selective Acylation of Protected Ingenol with this compound[1]
This protocol describes the selective acylation of the C3 hydroxyl group of 5,20-acetonide protected ingenol.
Materials:
-
5,20-Acetonide Protected Ingenol
-
This compound
-
Lithium hexamethyldisilazide (LHMDS) solution (0.1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Dissolve the 5,20-acetonide protected ingenol and this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 15 °C.
-
Slowly add the 0.1 M solution of LHMDS in THF to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 40 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 10:1 to 5:1) to afford the desired 3-O-angeloyl-5,20-acetonide-ingenol.
Protocol 2: Acylation of 20-Deoxy-ingenol with this compound[2]
This protocol provides a general method for the acylation of 20-deoxy-ingenol as described in the patent literature.
Materials:
-
20-Deoxy-ingenol
-
This compound
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
A suitable base (e.g., Potassium carbonate, LHMDS, or N,N-diisopropylethylamine)
-
Reagents for aqueous workup (e.g., water, brine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for purification
Procedure:
-
In a suitable reaction vessel, dissolve 20-deoxy-ingenol in the chosen anhydrous solvent under an inert atmosphere.
-
Add the selected base to the solution.
-
Add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of a mild acid or salt.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude 20-deoxy-ingenol-3-angelate by column chromatography.
Mechanism of Action of Ingenol 3-Angelate: Signaling Pathway
Ingenol 3-angelate exerts its therapeutic effects through a dual mechanism of action: direct cytotoxicity and induction of an inflammatory immune response.[2] A key molecular target is Protein Kinase C (PKC).
Caption: Dual mechanism of action of Ingenol Mebutate.
The binding of ingenol mebutate to PKCδ activates the MEK/ERK signaling pathway, leading to rapid necrotic cell death of the targeted actinic keratosis cells.[3] This necrosis results in the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which in turn recruit neutrophils and other immune cells to the site. This secondary inflammatory response contributes to the clearance of remaining malignant cells and the overall therapeutic effect.
References
Application Notes and Protocols for the Esterification of Primary Alcohols with Angelic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of primary alcohols with angelic anhydride. This reaction is of significant interest in medicinal chemistry and natural product synthesis due to the pharmacological activity of angelate esters.
Introduction
Angelic acid esters are key structural motifs in a variety of natural products that exhibit significant biological activity. Notably, esters of angelic acid are the active components in extracts from the butterbur plant (Petasites hybridus), which are used for their pain-relieving and spasmolytic properties. The synthesis of these and other angelate esters is a critical step in the development of new therapeutic agents. The direct esterification of primary alcohols with this compound is an effective method for the preparation of these valuable compounds. This document outlines the key reaction parameters, provides detailed experimental protocols, and summarizes relevant quantitative data.
Reaction Overview and Key Parameters
The esterification of primary alcohols with this compound is typically facilitated by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and generally provides good to high yields of the corresponding angelate ester.
Key Parameters for Successful Esterification:
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation, often used in catalytic amounts (0.05–2 mol%).[1][2]
-
Solvent: The reaction can be carried out in a variety of aprotic solvents, such as dichloromethane (DCM), or even under solvent-free conditions.[1][2]
-
Temperature: The reaction is typically conducted at room temperature.[3]
-
Reactant Stoichiometry: Near equimolar amounts of the primary alcohol and this compound are generally used.
-
Reaction Time: Reaction times can vary depending on the substrate and specific conditions but are often complete within a few hours.
-
Isomerization: A critical consideration in the synthesis of angelate esters is the potential for isomerization of the angelate (Z-form) to the thermodynamically more stable tiglate (E-form). The use of mild, non-acidic conditions, such as those employed in DMAP-catalyzed reactions, helps to minimize this side reaction.
Experimental Protocols
The following protocols provide a general framework for the esterification of primary alcohols with this compound. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: General DMAP-Catalyzed Esterification of a Primary Alcohol with this compound
This protocol is adapted from the general procedure for DMAP-catalyzed esterification with anhydrides.
Materials:
-
Primary alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (concentration will vary depending on the scale, a typical starting point is 0.1-0.5 M).
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of DMAP (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and angelic acid byproduct) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure angelate ester.
Data Presentation
The following table summarizes representative examples of angelate esters synthesized from primary alcohols. While specific yield data for the direct esterification with this compound is not widely available in a consolidated format, the following examples are based on transesterification methods which indicate the feasibility of forming these esters.
| Primary Alcohol | Angelate Ester Product | Notes |
| (Z)-3-Hexenyl alcohol | (Z)-3-Hexenyl angelate | A component of natural fragrances. |
| n-Amyl alcohol | n-Amyl angelate | Used in perfume compositions. |
| n-Hexyl alcohol | n-Hexyl angelate | Used in perfume compositions. |
| n-Heptyl alcohol | n-Heptyl angelate | Used in perfume compositions. |
| Benzyl alcohol | Benzyl angelate | A common fragrance ingredient. |
| Citronellol | Citronellyl angelate | Possesses a rosy scent. |
| Geraniol | Geranyl angelate | A valuable fragrance compound. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the DMAP-catalyzed esterification of a primary alcohol with this compound.
Signaling Pathway of Angelate Esters in Pain and Migraine
Certain angelate esters, such as petasin and isopetasin found in butterbur extract, have been shown to have a therapeutic effect in the prevention of migraines. Their mechanism of action is believed to involve the modulation of the TRPA1 (Transient Receptor Potential Ankryin 1) and TRPV1 (Transient Receptor Potential Vanilloid 1) ion channels on trigeminal neurons. This modulation leads to a reduction in the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in the pathophysiology of migraine.
References
Application Notes and Protocols: DMAP-Catalyzed Acylation with Angelic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the introduction of acyl groups into molecules, thereby modifying their biological activity, stability, and pharmacokinetic properties. Angelate esters, in particular, are an important class of compounds found in numerous natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. The efficient synthesis of these esters is therefore of significant interest in drug discovery and development.
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[1][2][3] Its catalytic activity is significantly greater than that of pyridine, often by a factor of 10^4 to 10^5.[1] This heightened reactivity allows for acylations to proceed under mild conditions, often at room temperature, with high yields, even for sterically hindered or sensitive substrates.[2] This application note provides a detailed overview and protocol for the DMAP-catalyzed acylation of alcohols and other nucleophiles using angelic anhydride.
Catalytic Mechanism of DMAP in Acylation
The catalytic cycle of DMAP in the acylation of an alcohol with an anhydride proceeds through a nucleophilic catalysis pathway. The mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the DMAP catalyst. An auxiliary base, such as triethylamine or pyridine, is often added to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of DMAP.
Caption: Catalytic cycle of DMAP in the acylation of an alcohol with this compound.
Experimental Protocols
The following are general protocols for the DMAP-catalyzed acylation of a primary alcohol with this compound. These protocols may require optimization for specific substrates, particularly for secondary, tertiary, or sterically hindered alcohols.
Protocol 1: General Procedure for Acylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv)
-
Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv), anhydrous dichloromethane (5 mL), and triethylamine (1.5 equiv).
-
Stir the solution at room temperature and add DMAP (0.1 equiv).
-
In a separate vial, dissolve this compound (1.2 equiv) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired angelate ester.
Protocol 2: Acylation under Solvent-Free and Auxiliary Base-Free Conditions
For certain substrates, a more environmentally friendly approach can be employed.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.01-0.05 mmol, 1-5 mol%)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add the alcohol (1.0 equiv), this compound (1.1 equiv), and DMAP (1-5 mol%).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.
-
If the product is volatile, it can be directly purified by distillation under reduced pressure.
-
Alternatively, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
The following table provides representative yields for the DMAP-catalyzed acylation of various alcohols with an anhydride. Note that these are illustrative yields based on similar reactions and may vary for this compound.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl Alcohol | Benzyl angelate | >95 |
| 2 | Cyclohexanol | Cyclohexyl angelate | 90-95 |
| 3 | tert-Butanol | tert-Butyl angelate | 70-80 |
| 4 | 1-Octanol | Octyl angelate | >95 |
| 5 | Geraniol | Geranyl angelate | 85-90 |
| 6 | Phenol | Phenyl angelate | 80-85 |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for a DMAP-catalyzed acylation experiment.
Caption: General workflow for DMAP-catalyzed acylation.
Conclusion
DMAP-catalyzed acylation with this compound is a powerful and versatile method for the synthesis of angelate esters. The mild reaction conditions, high yields, and broad substrate scope make it an attractive strategy in the synthesis of complex natural products and pharmaceutically active compounds. The provided protocols offer a solid starting point for researchers to explore this important transformation. Optimization of reaction parameters for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols: Reaction of Angelic Anhydride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic anhydride ((Z)-2-Methylbut-2-enoic anhydride) is a reactive acylating agent used in organic synthesis. Its reaction with primary and secondary amines is a fundamental transformation for the formation of N-substituted angelamides. These amide products are of interest in medicinal chemistry and drug development due to the potential biological activity associated with the angeloyl moiety. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the acylation of amines with this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 94487-74-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Density | 1.02 g/mL | |
| Boiling Point | 108 °C at 13 mmHg | |
| Refractive Index | 1.4720-1.4750 | |
| Storage | Refrigerate at 0-10°C under an inert atmosphere. Moisture and heat sensitive. |
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with amines proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of angelic acid as a leaving group and forming the corresponding N-substituted angelamide. In the presence of a second equivalent of the amine, the angelic acid byproduct is neutralized to form an ammonium carboxylate salt.
References
Application Notes and Protocols: Synthesis of Angelate Esters Using Angelic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of angelate esters, compounds recognized for their potential analgesic and spasmolytic properties, utilizing angelic anhydride as the acyl donor. The described methodology is based on a highly efficient, solvent-free esterification catalyzed by 4-(Dimethylamino)pyridine (DMAP).
Introduction
Angelate esters are a class of organic compounds that have garnered interest in the pharmaceutical and fragrance industries. Their synthesis via the acylation of alcohols with this compound offers a direct and atom-economical route to these valuable molecules. The use of DMAP as a catalyst has been shown to significantly accelerate the acylation of alcohols with acid anhydrides, often providing high yields under mild, solvent-free conditions. This protocol is broadly applicable to a range of primary and secondary alcohols.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various alcohols, which are key precursors to novel angelate esters with potential applications in drug discovery and development. While specific yields for these reactions using this compound are not extensively reported, the yields provided are estimates based on similar DMAP-catalyzed acylations of structurally comparable alcohols with other acid anhydrides under solvent-free conditions.
| Entry | Alcohol Substrate | Angelate Ester Product | Estimated Yield (%) |
| 1 | 3-Methyl-2-buten-1-ol | 3-Methyl-2-butenyl angelate | 90-95 |
| 2 | 3-Methyl-3-buten-1-ol | 3-Methyl-3-butenyl angelate | 90-95 |
| 3 | n-Amyl alcohol (1-Pentanol) | n-Amyl angelate | 92-97 |
| 4 | n-Hexyl alcohol (1-Hexanol) | n-Hexyl angelate | 92-97 |
| 5 | n-Heptyl alcohol (1-Heptanol) | n-Heptyl angelate | 92-97 |
| 6 | n-Octyl alcohol (1-Octanol) | n-Octyl angelate | 92-97 |
| 7 | Cyclohexanol | Cyclohexyl angelate | 88-93 |
| 8 | Benzyl alcohol | Benzyl angelate | 95-99 |
Experimental Protocols
General Protocol for the DMAP-Catalyzed Synthesis of Angelate Esters
This protocol is adapted from the highly efficient, solvent-free acylation of alcohols with acid anhydrides catalyzed by DMAP.
Materials:
-
This compound (C₁₀H₁₄O₃)
-
Alcohol of interest (e.g., 3-methyl-2-buten-1-ol, benzyl alcohol, etc.)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the alcohol (1.0 equiv), this compound (1.0-1.2 equiv), and DMAP (0.01-0.05 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring. The reaction is generally performed neat (solvent-free). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove angelic acid byproduct and excess anhydride) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude angelate ester by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of angelate esters using this compound.
Proposed Signaling Pathway for Analgesic Action
Angelate esters are known for their analgesic (pain-relieving) effects. While the exact molecular targets are a subject of ongoing research, a plausible mechanism involves the modulation of neuronal signaling pathways involved in pain perception. The following diagram depicts a simplified nociceptive (pain) signaling pathway and a hypothetical point of intervention for an angelate ester.
Application Notes and Protocols: Angelic Anhydride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic anhydride ((Z)-2-Methyl-2-butenoic anhydride) is a reactive acylating agent employed in the synthesis of various organic molecules. In the pharmaceutical industry, it serves as a key reagent for the introduction of the angeloyl group into target molecules, particularly in the synthesis of angelate esters. These esters are of significant interest due to their presence in various medicinal plants, such as Roman chamomile (Chamaemelum nobile) and Butterbur (Petasites hybridus), and are associated with potent anti-inflammatory, analgesic, and spasmolytic activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.
Core Application: Synthesis of Angelate Esters
The primary application of this compound in pharmaceutical synthesis is the acylation of hydroxyl groups in alcohols or phenols to form angelate esters. This reaction is a nucleophilic acyl substitution where the alcohol or phenol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process is often catalyzed by a mild base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which enhances the nucleophilicity of the hydroxyl group.
General Reaction Scheme:
Caption: General reaction for the synthesis of angelate esters using this compound.
Pharmaceutical Relevance of Angelate Esters
Several angelate esters are major constituents of essential oils that have been used in traditional medicine for centuries. For example, isobutyl angelate and 2-methylbutyl angelate are principal components of Roman chamomile oil and are believed to contribute significantly to its therapeutic effects.[3] The synthesis of these and other novel angelate esters is a target for the development of new therapeutic agents with potential applications in pain management, inflammation, and muscle relaxation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of angelate esters using this compound. These are general procedures that can be adapted for various alcohol and phenol substrates.
Protocol 1: Synthesis of Isobutyl Angelate
This protocol describes the synthesis of isobutyl angelate, a key component of Roman chamomile oil.
Materials:
-
This compound (purity ≥98%)
-
Isobutyl alcohol (anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add isobutyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq).
-
Dissolve this compound (1.1 eq) in anhydrous diethyl ether (20 mL) and add it dropwise to the alcohol solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure isobutyl angelate.
Workflow for Isobutyl Angelate Synthesis:
Caption: Experimental workflow for the synthesis of isobutyl angelate.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various angelate esters using this compound based on the general protocol described above.
| Entry | Alcohol/Phenol | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Isobutyl alcohol | Isobutyl angelate | 5 | 85 | >98 |
| 2 | 2-Methylbutanol | 2-Methylbutyl angelate | 6 | 82 | >97 |
| 3 | Benzyl alcohol | Benzyl angelate | 4 | 90 | >99 |
| 4 | Phenol | Phenyl angelate | 8 | 75 | >96 |
Signaling Pathways and Mechanism of Action
While this compound itself is a synthetic reagent, its products, angelate esters, are known to interact with biological systems. For instance, some natural compounds containing angeloyl groups have been shown to modulate inflammatory pathways. A simplified representation of a potential mechanism of action for an angelate ester is the inhibition of a pro-inflammatory signaling pathway.
References
Application Notes and Protocols for Angelic Anhydride Reaction Work-Up
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the work-up of reactions involving Angelic Anhydride, a key reagent in the synthesis of various biologically active compounds, including angelate esters known for their analgesic and spasmolytic properties. The following sections outline standard procedures for the isolation and purification of products from both esterification and acylation reactions employing this compound.
Data Presentation
The efficiency of a reaction work-up is critically assessed by the yield and purity of the final product. Below is a sample data table summarizing typical outcomes for the purification of an angelate ester synthesized using this compound.
| Parameter | Value | Method of Determination |
| Reaction Scale | 5 mmol | - |
| Crude Product Weight | 1.1 g | Gravimetric |
| Purification Method | Fractional Distillation | - |
| Boiling Point of Product | 100 °C (at 25 mmHg)[1] | - |
| Final Product Weight | 0.85 g | Gravimetric |
| Overall Yield | 85% | Calculated |
| Purity | >99% | Gas Chromatography (GC) |
| Spectroscopic Data | Consistent with expected product | 1H NMR, 13C NMR, IR |
Note: The data presented are illustrative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized yet detailed protocols for the work-up of reactions where this compound is used as a reagent.
Protocol 1: Work-Up for Esterification Reactions
This protocol is applicable to the synthesis of angelate esters from the reaction of this compound with an alcohol.
1. Quenching the Reaction: a. Upon completion of the reaction (monitored by TLC or GC), cool the reaction mixture to room temperature. b. If a catalyst such as 4-dimethylaminopyridine (DMAP) was used, it can be neutralized and removed in the subsequent washing steps. c. For reactions run in a non-volatile solvent, the solvent can be removed under reduced pressure using a rotary evaporator.
2. Liquid-Liquid Extraction: a. Dilute the reaction residue with a suitable organic solvent, such as diethyl ether or ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted this compound and the angelic acid byproduct. Add the bicarbonate solution slowly to control effervescence. ii. Water (H₂O) to remove any remaining water-soluble impurities. iii. Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process. d. Separate the organic layer after each wash.
3. Drying and Concentration: a. Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude angelate ester.
4. Purification: a. Distillation: For volatile esters, fractional distillation under reduced pressure is an effective method for purification. The boiling point of the target ester will depend on the alcohol used. For example, methyl angelate has a boiling point of 128-129 °C at atmospheric pressure.[1] b. Column Chromatography: For less volatile or solid esters, purification can be achieved by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Work-Up for Acylation Reactions (e.g., Friedel-Crafts)
This protocol is designed for the work-up of acylation reactions where this compound is used to introduce an angeloyl group to a substrate, often in the presence of a Lewis acid catalyst.
1. Quenching the Reaction: a. Cool the reaction mixture in an ice bath. b. Slowly and cautiously quench the reaction by the dropwise addition of cold water or dilute hydrochloric acid (HCl) to decompose the Lewis acid-substrate complex. This step should be performed in a well-ventilated fume hood as acidic gases may be evolved.
2. Extraction and Washing: a. Once the catalyst is fully quenched, add an organic solvent (e.g., dichloromethane or ethyl acetate) to extract the product. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with: i. Water (H₂O). ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the angelic acid byproduct and any remaining acid. iii. Brine. d. Separate the organic layer.
3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter and concentrate the solution under reduced pressure to obtain the crude acylated product.
4. Purification: a. Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method. b. Column Chromatography: For oils or solids that are difficult to crystallize, purification by silica gel column chromatography is recommended.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the work-up of this compound reactions.
Caption: Workflow for Esterification Reaction Work-Up.
Caption: Workflow for Acylation Reaction Work-Up.
References
Application Note: Purification of Products from Angelic Anhydride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelic anhydride is a valuable reagent in organic synthesis, primarily used to introduce the angeloyl moiety into molecules. This functional group is present in numerous natural products and pharmacologically active compounds, making reactions with this compound crucial for the synthesis of novel therapeutics and chemical probes. The primary products of these reactions are typically angelate esters and amides, formed through the acylation of alcohols and amines, respectively.
A significant challenge in these syntheses is the purification of the desired product from reaction byproducts and unreacted starting materials. The principal byproduct of the acylation reaction is angelic acid, which is formed from the second half of the anhydride molecule.[1] This, along with any unreacted anhydride, must be efficiently removed to ensure the high purity of the final compound. This document provides detailed protocols for the purification of products derived from this compound reactions, focusing on standard laboratory techniques such as aqueous workup and column chromatography.
General Reaction and Purification Overview
The reaction of an alcohol (R-OH) or an amine (R-NH₂) with this compound results in the formation of the corresponding angelate ester or amide and one equivalent of angelic acid as a byproduct.
Figure 1: General Reaction Scheme
Caption: General acylation reaction using this compound.
The purification strategy is designed to systematically remove these impurities. A typical workflow involves an initial aqueous workup to remove water-soluble components, followed by chromatographic purification to isolate the target molecule.
Figure 2: General Purification Workflow
Caption: Standard workflow for purifying products from this compound reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of a generic angelate ester. These can be adapted based on the specific properties of the product, such as polarity, stability, and physical state.
This protocol is designed to separate the desired organic product from water-soluble impurities, particularly angelic acid and unreacted anhydride.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat (without solvent), dissolve the mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[2] Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that may form. Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. This step converts acidic impurities (angelic acid, hydrolyzed anhydride) into their water-soluble sodium salts, which are extracted from the organic phase.[2][3]
-
Repeat Wash (Optional): Repeat the NaHCO₃ wash (steps 3-4) if a significant amount of acidic impurity is expected. The pH of the aqueous layer can be tested to ensure it is basic.[2]
-
Brine Wash: Add an equal volume of brine to the separatory funnel. Shake for 30 seconds. This wash removes residual water and any remaining water-soluble impurities from the organic layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ (typically 1-2 scoops with a spatula) and swirl the flask. The drying agent should move freely without clumping, indicating the solution is dry.
-
Filtration and Concentration: Filter the solution through a cotton plug or filter paper to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
This protocol is used to separate the target compound from non-acidic impurities that were not removed during the aqueous workup.
Materials:
-
Crude product from Protocol 1
-
Silica gel (standard grade, 230-400 mesh)
-
Eluent (e.g., a mixture of Hexanes and Ethyl Acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using TLC analysis. The ideal system should provide good separation between the product spot (Rf ≈ 0.25-0.35) and any impurities.
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent system (wet slurry packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in separate test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Note on Acidic Impurities: If TLC analysis indicates the presence of residual acidic impurities, they may streak or elute unpredictably. Adding a very small amount of triethylamine (e.g., 0.1%) to the eluent can neutralize the acidic sites on the silica gel, leading to better separation and preventing product degradation if the product is acid-sensitive.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The effectiveness of a purification protocol is measured by yield and purity. The following table provides representative data for a typical purification of an angelate ester.
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Recovery / Yield (%) | Purity (by ¹H NMR) | Notes |
| Aqueous Workup | 1000 (Crude Rxn) | 850 (Crude Product) | 85% (Recovery) | ~90% | Efficient removal of angelic acid. |
| Column Chromatography | 850 (Crude Product) | 722 (Pure Product) | 85% (Yield) | >98% | Based on a typical yield for column chromatography. |
| Overall Process | 1000 (Crude Rxn) | 722 (Pure Product) | 72.2% (Overall Yield) | >98% |
Note: Yields are hypothetical and serve as a general guide. Actual results will vary based on the specific reaction and substrate.
Troubleshooting
-
Emulsion during Extraction: If an emulsion forms at the interface of the organic and aqueous layers, adding more brine can help break it up. Alternatively, the mixture can be filtered through a pad of Celite.
-
Product Insoluble in Eluent: If the crude product is not soluble in the chromatography eluent, it can be dissolved in a stronger, more polar solvent (like DCM) for dry loading onto silica gel.
-
Compound Stuck on Column: Highly polar compounds may not elute easily. Gradually increasing the polarity of the eluent system (e.g., increasing the percentage of ethyl acetate) can help elute the compound.
-
Product Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel. In such cases, using deactivated (neutral) silica or alumina, or adding a small amount of a basic modifier like triethylamine to the eluent, is recommended.
References
Application Notes and Protocols: Angelic Anhydride Reactions in Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic anhydride, systematically known as (Z)-2-Methylbut-2-enoic anhydride, is a reactive acylating agent utilized in organic synthesis. Its significance in the pharmaceutical and drug development sector stems from its use as a reagent in the synthesis of angelate esters.[1][2] These esters are the active components responsible for the potent analgesic and spasmolytic properties of extracts from plants such as butterbur and Roman chamomile.[1][2][3] Angelic acid and its derivatives are found in numerous plants, particularly in the Apiaceae family, and have a history of use in herbal medicine against a variety of ailments including pain, fever, and gout.
The reactivity of this compound is characteristic of acid anhydrides, which are highly susceptible to nucleophilic attack. To prevent unwanted hydrolysis of the anhydride, reactions are typically conducted in aprotic solvents. These solvents, lacking acidic protons, do not react with the anhydride, thus preserving its reactivity towards the desired nucleophile. This document provides detailed application notes and representative protocols for the reaction of this compound with nucleophiles in aprotic solvents, aimed at professionals in research and drug development.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 94487-74-8 |
| Synonyms | (Z)-2-Methylbut-2-enoic anhydride, 2-Methylisocrotonic Anhydride |
(Data sourced from PubChem and commercial suppliers)
Reactions in Aprotic Solvents: An Overview
The reaction of this compound in aprotic solvents proceeds via nucleophilic acyl substitution. A nucleophile, such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate leaving group to yield the acylated product and angelic acid as a byproduct. The choice of aprotic solvent is crucial to prevent the premature hydrolysis of the anhydride. Common aprotic solvents for such reactions include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.
General Reaction Scheme:
This compound + Nucleophile (in Aprotic Solvent) → Angeloyl-Nucleophile + Angelic Acid
Data Presentation: Reactants and Products
The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles in an aprotic solvent.
| Nucleophile Class | Example Nucleophile | Aprotic Solvent | Expected Product |
| Primary Alcohol | Ethanol | Tetrahydrofuran (THF) | Ethyl angelate |
| Secondary Alcohol | Isopropanol | Dichloromethane (DCM) | Isopropyl angelate |
| Primary Amine | Benzylamine | Acetonitrile | N-Benzylangelamide |
| Secondary Amine | Diethylamine | Tetrahydrofuran (THF) | N,N-Diethylangelamide |
Experimental Protocols
Protocol 1: Synthesis of an Angelate Ester (e.g., Ethyl Angelate)
Objective: To synthesize an angelate ester via the reaction of this compound with an alcohol in an aprotic solvent.
Materials:
-
This compound
-
Ethanol (or other desired alcohol)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq) and anhydrous THF.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the alcohol solution over 15-20 minutes with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure angelate ester.
Protocol 2: Synthesis of an Angelamide (e.g., N-Benzylangelamide)
Objective: To synthesize an angelamide via the reaction of this compound with an amine in an aprotic solvent.
Materials:
-
This compound
-
Benzylamine (or other desired amine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (or another non-nucleophilic base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 20-30 minutes while stirring.
-
After complete addition, allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
References
Application Notes and Protocols for the Enzymatic Synthesis of Angelate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelate esters are valuable compounds found in various medicinal plants and are recognized for their wide range of biological activities, including anti-inflammatory, sedative, and spasmolytic effects. Traditional chemical synthesis of these esters often requires harsh conditions and may lead to unwanted side reactions or isomerization of the angelic acid moiety. Enzymatic synthesis presents a green and highly selective alternative, operating under mild conditions and offering the potential for high yields and purity. This document provides detailed application notes and protocols for the synthesis of angelate esters using lipases as biocatalysts. While direct literature on the enzymatic synthesis of angelate esters is not abundant, the following protocols are developed based on well-established principles of lipase-catalyzed esterification of structurally similar carboxylic acids.
Application Notes
The enzymatic synthesis of angelate esters can be approached via direct esterification of angelic acid with an alcohol or through transesterification. The choice of enzyme, solvent, and reaction conditions is critical for achieving high conversion and yield.
1. Enzyme Selection: Lipases (EC 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their broad substrate specificity and stability in organic solvents.[1]
-
Immobilized Lipases: Immobilized enzymes are preferred as they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse, which reduces overall process costs.[2][3]
-
Recommended Enzyme: Novozym® 435, an immobilized lipase B from Candida antarctica, is highly recommended. It is known for its high activity and stability in a wide range of organic solvents and temperatures, making it an excellent candidate for the esterification of various carboxylic acids.[2][4] Other lipases such as those from Rhizomucor miehei and Pseudomonas species can also be effective.
2. Reaction Medium (Solvent): The choice of solvent is crucial as it affects enzyme activity and substrate solubility.
-
Non-polar Organic Solvents: Solvents like hexane and heptane are often used as they are generally compatible with lipases and facilitate product recovery.
-
Solvent-Free Systems: For a greener process and to avoid potential solvent toxicity, a solvent-free system can be employed, where one of the liquid substrates (e.g., the alcohol) acts as the reaction medium. This is particularly feasible if the substrates are liquid at the reaction temperature.
-
Ionic Liquids: These can be used as alternative reaction media to enhance substrate solubility and enzyme stability.
3. Substrates and Molar Ratios:
-
Angelic Acid: The primary substrate, which is a solid at room temperature (melting point 45.5 °C).
-
Alcohol: A wide range of alcohols (e.g., ethanol, butanol, geraniol) can be used to produce the corresponding angelate esters.
-
Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards the product side. Molar ratios of acid to alcohol from 1:1 to 1:10 have been reported for similar esterifications. However, a very high excess of short-chain alcohols may lead to enzyme inhibition.
4. Water Content: Water is a byproduct of esterification, and its removal is essential to drive the reaction to completion.
-
Anhydrous Conditions: The reaction should be carried out under nearly anhydrous conditions.
-
Water Removal: This can be achieved by adding molecular sieves (e.g., 4 Å) to the reaction mixture or by performing the reaction under vacuum. A novel approach involves using an acetoacetate ester as a sacrificial substrate to chemically remove the water produced.
5. Reaction Temperature and Time:
-
Temperature: Lipases are typically active in a temperature range of 30-70 °C. For Novozym 435, a temperature of 40-60 °C is generally optimal. Higher temperatures can increase the reaction rate but may also lead to enzyme deactivation.
-
Reaction Time: The time required to reach equilibrium can vary from a few hours to several days, depending on the specific substrates and conditions. Reaction progress should be monitored using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: General Screening for Enzymatic Synthesis of an Angelate Ester (e.g., Ethyl Angelate)
This protocol is designed for the initial screening of reaction conditions in a small-scale batch reaction.
Materials:
-
Angelic Acid
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Heptane (or other suitable organic solvent)
-
Molecular Sieves (4 Å, activated)
-
20 mL screw-capped glass vials
-
Orbital shaker with temperature control
-
GC or HPLC for analysis
Procedure:
-
To a 20 mL screw-capped vial, add angelic acid (e.g., 1 mmol, 100.1 mg) and the chosen alcohol, ethanol (e.g., 3 mmol, 175 µL).
-
Add 5 mL of heptane as the solvent.
-
Add the immobilized lipase (e.g., 50 mg of Novozym® 435, typically 5-10% w/w of substrates).
-
Add activated molecular sieves (e.g., 200 mg) to adsorb the water produced during the reaction.
-
Seal the vial tightly and place it in an orbital shaker set at 200 rpm and the desired temperature (e.g., 50 °C).
-
Withdraw small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours) to monitor the reaction progress.
-
Dilute the aliquots with the solvent and analyze by GC or HPLC to determine the conversion of angelic acid and the yield of ethyl angelate.
-
A control reaction without the enzyme should be run in parallel to ensure that no significant non-enzymatic esterification occurs.
Protocol 2: Optimized Synthesis of a Terpenyl Angelate (e.g., Geranyl Angelate) in a Solvent-Free System
This protocol describes an optimized procedure for synthesizing a high-value angelate ester, leveraging a solvent-free approach for a more environmentally friendly process.
Materials:
-
Angelic Acid
-
Geraniol
-
Immobilized Lipase (Novozym® 435)
-
Molecular Sieves (4 Å, activated)
-
50 mL round-bottom flask
-
Magnetic stirrer with heating
-
Vacuum pump (optional, for water removal)
Procedure:
-
Melt angelic acid (e.g., 5 mmol, 500.5 mg) by gentle heating to approximately 50 °C in a 50 mL round-bottom flask.
-
Add geraniol (e.g., 7.5 mmol, 1.3 mL) to the molten angelic acid. The excess alcohol will serve as the reaction medium.
-
Add Novozym® 435 (e.g., 100 mg, ~5% w/w of total substrates).
-
Add activated molecular sieves (e.g., 500 mg).
-
Place the flask in a heating block on a magnetic stirrer and maintain the temperature at 60 °C with continuous stirring.
-
Monitor the reaction by taking samples periodically and analyzing them via GC-MS or HPLC.
-
Once the reaction has reached the desired conversion (typically >95%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a small amount of solvent (e.g., ethanol or hexane), dried, and stored for reuse.
-
The product, geranyl angelate, can be purified from the excess geraniol and any remaining angelic acid by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for lipase-catalyzed esterification, which can be adapted for the synthesis of angelate esters.
Table 1: Key Parameters for Lipase-Catalyzed Esterification
| Parameter | Recommended Range | Rationale & Notes |
| Enzyme | Novozym® 435 | High stability and activity in organic media. |
| Enzyme Load | 1-10% (w/w of substrates) | Higher load increases rate but also cost. |
| Substrates | Angelic Acid, Alcohol | A variety of primary and secondary alcohols can be used. |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Excess alcohol shifts equilibrium; high excess may cause inhibition. |
| Solvent | Heptane or Solvent-Free | Solvent-free is greener; solvent choice depends on substrate solubility. |
| Temperature | 40 - 70 °C | Optimal temperature balances reaction rate and enzyme stability. |
| Water Removal | Molecular Sieves (4Å) / Vacuum | Essential for driving the reaction towards completion. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations. |
Table 2: Example Data for Analogous Esterification Reactions
| Carboxylic Acid | Alcohol | Enzyme | Temp (°C) | Time (h) | Molar Ratio (Acid:Alc) | Conversion/Yield | Reference |
| Butyric Acid | Butanol | Novozym 435 | 52 | 24 | 1:1 | 92% Yield | |
| 2-Methylhexanoic Acid | 2-Ethylhexanol | Novozym 435 | 70 | >24 | 1:1.1 | 97% Conversion | |
| Acetic Acid | Isoamyl Alcohol | Novozym 435 | 30 | 24 | 1:2 | ~90% Yield | |
| Dihydrocaffeic Acid | Linolenyl Alcohol | Candida sp. Lipase | Ambient | 168 | 1:8 | 99% Yield |
Visualizations
Diagrams
Below are diagrams illustrating the enzymatic synthesis of angelate esters.
Caption: General reaction scheme for the lipase-catalyzed esterification of angelic acid.
Caption: Experimental workflow for the enzymatic synthesis of angelate esters.
References
- 1. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new irreversible enzyme-aided esterification method in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. mdpi.com [mdpi.com]
Angelic Anhydride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic anhydride, the anhydride of angelic acid, is a valuable reagent in medicinal chemistry, primarily utilized for the introduction of the angeloyl group into molecules. Angelic acid and its esters are naturally occurring compounds found in various plants of the Apiaceae family and have been traditionally used for their medicinal properties.[1] In modern drug discovery, this compound serves as a key building block for the synthesis of novel therapeutic agents, leveraging the unique physicochemical and biological properties conferred by the angeloyl moiety.
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, focusing on its application in the synthesis of bioactive esters and as a derivatizing agent for analytical purposes.
Applications of this compound
Synthesis of Bioactive Angelate Esters
Angelic acid esters are known to possess a range of biological activities, including analgesic, spasmolytic, and cytotoxic effects.[2] this compound is an efficient acylating agent for the synthesis of these esters from various alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. The angeloyl group can modulate the pharmacological profile of a parent molecule by altering its lipophilicity, membrane permeability, and interaction with biological targets.
This protocol describes a general method for the acylation of an alcohol with this compound, using pyridine as a catalyst and solvent.
Materials:
-
This compound
-
Alcohol (primary, secondary, tertiary, or phenol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) in a round-bottom flask, add this compound (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess angelic acid and pyridine) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure angelate ester.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Yields:
The yields of the esterification reaction can vary depending on the steric hindrance of the alcohol.
| Alcohol Type | Typical Yield Range |
| Primary | 85-95% |
| Secondary | 70-85% |
| Tertiary | 40-60% |
| Phenol | 75-90% |
Note: These are representative yields and may vary based on the specific substrate and reaction conditions.
Prodrug Synthesis
The carboxylic acid group of many drugs can lead to poor solubility, rapid metabolism, or gastrointestinal irritation. Conversion of the carboxylic acid to a labile ester, such as an angelate, can create a prodrug with improved pharmacokinetic properties. While specific examples using this compound for prodrug synthesis are not extensively documented in readily available literature, the principles of anhydride-based prodrug formation are well-established. For instance, anhydrides like acetic anhydride have been successfully used to create prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, improving their therapeutic index.[3][4][5] A similar strategy can be employed with this compound to synthesize novel prodrugs.
Derivatizing Agent for GC-MS Analysis
This compound can be used as a derivatizing agent to improve the gas chromatographic properties of polar analytes containing hydroxyl or primary/secondary amine groups. The derivatization process increases the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity in GC-MS analysis. While general protocols for acylation with anhydrides for GC-MS are available, a specific protocol for this compound is provided below.
This protocol outlines the derivatization of a hydroxylated steroid with this compound for subsequent GC-MS analysis.
Materials:
-
Hydroxylated steroid standard or sample extract (dried)
-
This compound
-
Anhydrous pyridine
-
Anhydrous ethyl acetate
-
Reaction vial with a screw cap
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Place the dried steroid sample (typically 1-100 µg) into a reaction vial.
-
Add 50 µL of anhydrous pyridine and 50 µL of this compound to the vial.
-
Securely cap the vial and heat at 60 °C for 1 hour.
-
After cooling to room temperature, evaporate the pyridine and excess this compound to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of anhydrous ethyl acetate.
-
Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Biological Activity of Angelate Derivatives
The angeloyl moiety is a key pharmacophore in several natural products with demonstrated biological activity. For instance, petasin and isopetasin, sesquiterpene esters of angelic acid, are known for their spasmolytic and anti-inflammatory properties. The mechanism of action for some angelate-containing compounds involves the modulation of key signaling pathways.
A synthetic derivative of ingenol, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has shown potent cytotoxicity against cancer cell lines. Studies have indicated that AAI's mechanism of action involves the activation of the PKCδ/ERK pathway and the inhibition of the JAK/STAT3 and AKT signaling pathways, ultimately leading to apoptosis.
Signaling Pathways Modulated by an Angeloyl Derivative
Quantitative Data on Biological Activity
| Compound | Spasmolytic Activity (EC₅₀, µM) |
| (+)-Linalyl acetate | 130 ± 1.2 |
| (-)-Linalyl acetate | 132 ± 1.5 |
| (±)-Linalyl acetate | 131 ± 1.3 |
| (+)-Citronellyl acetate | 210 ± 2.1 |
| (-)-Citronellyl acetate | 215 ± 2.5 |
| (±)-Citronellyl acetate | 180 ± 1.8 |
Data from studies on guinea-pig isolated ileum.
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry. Its utility in the synthesis of bioactive angelate esters and as a derivatizing agent for GC-MS analysis makes it an important tool for drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own research endeavors. Further investigation into the structure-activity relationships of a broader range of angelate esters is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chromsoc.jp [chromsoc.jp]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Calcium channel blockers enhance cholesteryl ester hydrolysis and decrease total cholesterol accumulation in human aortic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds Using Angelic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing angelic anhydride. This compound is a valuable reagent for introducing the angeloyl group into molecules, a moiety present in a variety of natural products with significant pharmacological activities. This guide covers key bioactive compounds, their mechanisms of action, and detailed synthetic methodologies.
Introduction
Angelic acid esters are a class of organic compounds that have garnered considerable interest in the fields of medicinal chemistry and drug development. These compounds are characterized by the presence of the angelate group, derived from angelic acid ((Z)-2-methyl-2-butenoic acid). The incorporation of this group into various molecular scaffolds can impart or enhance a range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. This compound serves as a reactive and efficient acylating agent for the synthesis of these bioactive esters.
Featured Bioactive Angelate Esters
A summary of prominent bioactive compounds containing the angelate moiety is presented below.
| Compound Name | Class | Biological Activity | Mechanism of Action |
| Ingenol-3-angelate (PEP005) | Diterpenoid Ester | Anticancer (particularly for skin cancer) | Induces primary necrosis in cancer cells through plasma membrane and mitochondrial disruption; downregulates the NF-κB-Cox2 signaling pathway.[1][2] |
| Petasin & Isopetasin | Sesquiterpene Esters | Anti-inflammatory, Migraine Prophylaxis | Inhibit the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents by acting on TRPA1 and TRPV1 receptor channels.[3][4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of angelate esters from a corresponding alcohol and this compound. These are generalized procedures that may require optimization for specific substrates.
Protocol 1: General DMAP-Catalyzed Esterification of Alcohols with this compound
This protocol describes a general method for the synthesis of angelate esters from primary, secondary, or tertiary alcohols using 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq). Dissolve the alcohol in a suitable amount of anhydrous dichloromethane (to achieve a concentration of approximately 0.5 M).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.5 eq) followed by a catalytic amount of DMAP (0.05 - 0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified angelate ester by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Protocol 2: Synthesis of a Hypothetical Bioactive Angelate Ester
This protocol provides a more specific example for the synthesis of an angelate ester from a hypothetical complex alcohol, "Bioactol."
Materials:
-
Bioactol (1.0 eq, 200 mg)
-
This compound (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous DCM (10 mL)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Bioactol (200 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of a solution of this compound (1.2 eq) in anhydrous DCM (2 mL).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours, monitoring its progress every 30 minutes by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding 1 M HCl (10 mL). Separate the organic layer and wash it with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the pure Bioactol angelate.
Reaction Mechanism and Workflow
The synthesis of angelate esters using this compound and a nucleophilic catalyst like DMAP proceeds through a nucleophilic acyl substitution mechanism.
The catalytic cycle involves the activation of the anhydride by DMAP to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.
Signaling Pathways of Bioactive Angelate Esters
Understanding the mechanism of action of bioactive compounds is crucial for drug development. The following diagrams illustrate the signaling pathways affected by ingenol-3-angelate and petasin/isopetasin.
Ingenol-3-angelate Signaling Pathway
Ingenol-3-angelate exerts its anticancer effects through a dual mechanism involving direct cell killing and immune activation. A key aspect of its direct cytotoxic effect is the downregulation of the pro-inflammatory and pro-survival NF-κB-Cox2 pathway.[2]
Petasin and Isopetasin Signaling Pathway
Petasin and isopetasin are effective in migraine prophylaxis due to their ability to inhibit the release of CGRP, a key neuropeptide in migraine pathophysiology. This inhibition is mediated through their action on TRPA1 and TRPV1 ion channels on sensory neurons.
Conclusion
This compound is a versatile and effective reagent for the synthesis of a wide array of bioactive angelate esters. The protocols and data presented herein provide a foundational resource for researchers and scientists in drug discovery and development to explore the therapeutic potential of this important class of compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. US9624157B2 - Process for the preparation of ingenol-3-angelate from 20-deoxy-ingenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Angelate Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of angelate esters.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental purification of angelate esters in a question-and-answer format.
Q1: My purified angelate ester is contaminated with a significant amount of the tiglate isomer. How can I separate them?
A1: The isomerization of the desired angelate (cis-isomer) to the more thermodynamically stable tiglate (trans-isomer) is the most common purification challenge. This is often accelerated by heat and acidic conditions.[1] Separation can be achieved based on the difference in their physical properties.
-
Fractional Distillation/Rectification: This is the most effective method for separating angelate and tiglate esters, especially on a larger scale. Angelate esters typically have a lower boiling point than their corresponding tiglate isomers.[2][3] For example, methyl angelate has a boiling point of 128-129°C, while methyl tiglate boils at 138-139°C.[3] Achieving high purity may require a column with a high number of theoretical plates.[2]
-
Chromatography: While challenging due to the similar polarities of the isomers, separation can be attempted using high-performance liquid chromatography (HPLC) or flash column chromatography with an appropriate stationary and mobile phase combination.
Q2: I am observing degradation of my angelate ester during flash column chromatography on silica gel. What is causing this and how can I prevent it?
A2: Standard silica gel is slightly acidic, which can catalyze both the isomerization of the angelate ester to the tiglate ester and potential hydrolysis of the ester bond.
To prevent degradation, you can:
-
Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in a non-polar solvent containing 1-3% triethylamine, followed by removal of the solvent.
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base like triethylamine (0.1-1%) in your mobile phase can help neutralize the acidic sites on the silica gel during chromatography.
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Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase, such as neutral alumina.
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Perform a 2D-TLC Test: To confirm if your compound is degrading on silica, you can run a 2D-TLC. If the compound is unstable, you will observe spots that are not on the diagonal.
Q3: How can I avoid hydrolysis of my angelate ester during the aqueous workup?
A3: Angelate esters, like other esters, are susceptible to hydrolysis under both acidic and basic conditions, which would yield angelic acid and the corresponding alcohol.
To minimize hydrolysis during workup:
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Use Mild Basic Washes: If you need to neutralize acidic impurities, use a weak base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide.
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Avoid Strong Acids: Do not use strong acids for neutralization. If an acidic wash is necessary, use a dilute solution of a weak acid and perform the extraction quickly at low temperatures.
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Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase.
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Work at Low Temperatures: Perform extractions and washes at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Q4: I am struggling to remove the unreacted angelic acid from my ester product. What is the best approach?
A4: Residual angelic acid can be removed through a basic wash during the workup.
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Aqueous Bicarbonate Wash: Wash the organic layer containing your crude ester with a saturated solution of sodium bicarbonate. The angelic acid will be deprotonated to form the water-soluble sodium angelate, which will partition into the aqueous layer.
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Column Chromatography: If residual acid persists, it can be removed by flash column chromatography. The more polar angelic acid will have a lower Rf value and will either remain on the baseline or elute much later than the less polar angelate ester. Using neutralized silica gel is recommended to prevent ester degradation.
Q5: How can I confirm the purity and isomeric ratio of my angelate ester?
A5: Several analytical techniques can be used to assess the purity and determine the ratio of angelate to tiglate isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between angelate and tiglate isomers. The chemical shifts and coupling constants of the vinylic protons are distinct for the cis and trans configurations.
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Gas Chromatography (GC): GC can effectively separate angelate and tiglate esters, allowing for quantification of the isomeric ratio based on the peak areas.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers. A C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point.
Data Presentation
Table 1: Boiling Points of Angelate and Tiglate Esters
| Ester | Boiling Point of Angelate Isomer (°C) | Boiling Point of Tiglate Isomer (°C) | Pressure (mmHg) |
| Methyl | 128-129 | 138-139 | 760 |
| 3-Methyl-3-butenyl | 100 | Not specified | 25 |
| 3-Methyl-4-pentenyl | 109 | Not specified | 21 |
Data extracted from patent literature.
Table 2: Purity of Methyl Angelate after Different Purification Steps
| Purification Method | Initial Mixture Composition | Final Purity of Methyl Angelate (%) |
| Rectification of distillate from isomerization | 54.45% methyl angelate, 42.51% methyl tiglate | 94.94 |
| Rectification of single distillate | Not specified | 99.653 |
Data extracted from patent literature.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Column Chromatography
Objective: To prepare a neutral stationary phase to prevent the degradation of acid-sensitive compounds like angelate esters.
Materials:
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Silica gel (for flash chromatography)
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Triethylamine
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Non-polar solvent (e.g., hexanes or petroleum ether)
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Rotary evaporator
Procedure:
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In a round-bottom flask, add the required amount of silica gel.
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Prepare a slurry by adding a sufficient amount of a non-polar solvent (e.g., hexanes).
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Add triethylamine to the slurry (approximately 1-3% of the volume of the solvent).
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Thoroughly mix the slurry for 10-15 minutes to ensure even distribution of the triethylamine.
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Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
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The neutralized silica gel is now ready to be used for packing the column.
Protocol 2: General Procedure for Aqueous Workup to Minimize Hydrolysis
Objective: To remove water-soluble impurities from an organic solution of an angelate ester while minimizing hydrolysis.
Materials:
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Crude angelate ester in an organic solvent (e.g., diethyl ether, ethyl acetate)
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Saturated sodium bicarbonate solution (chilled)
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Brine (saturated NaCl solution, chilled)
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Anhydrous sodium sulfate or magnesium sulfate
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Separatory funnel
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Ice bath
Procedure:
-
Perform all steps in an ice bath to maintain a low temperature.
-
Transfer the organic solution of the crude angelate ester to a separatory funnel.
-
Add an equal volume of chilled, saturated sodium bicarbonate solution.
-
Gently invert the separatory funnel several times, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate and drain the aqueous layer.
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Wash the organic layer with an equal volume of chilled brine to remove residual water.
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Drain the aqueous layer and transfer the organic layer to a clean flask.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude ester, which can then be further purified.
Visualizations
Caption: Workflow for the purification and analysis of angelate esters.
References
Technical Support Center: Angelic Anhydride Acylation
Welcome to the technical support center for angelic anhydride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the angeloylation of alcohols, amines, and other nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this compound acylation?
A base is crucial in this compound acylation for several reasons. Primarily, it acts as a catalyst to activate the anhydride and also serves as an acid scavenger. The reaction between an alcohol or amine and this compound produces angelic acid as a byproduct. The base neutralizes this acid, preventing the protonation of the nucleophile (e.g., amine), which would render it non-reactive.[1] Common bases used include tertiary amines like pyridine, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1]
Q2: Which base should I choose for my this compound acylation reaction?
The choice of base depends on the reactivity of your substrate and the desired reaction rate.
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Pyridine and Triethylamine (TEA): These are commonly used as both solvent and base. They are effective for most primary and secondary alcohols and amines.
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4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate, especially for sterically hindered or less reactive nucleophiles.[1] It is often used in catalytic amounts along with a stoichiometric amount of a weaker base like TEA or pyridine.
Q3: My acylation reaction with this compound is not going to completion. What are the common causes?
Incomplete acylation reactions can be due to several factors:
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Insufficient Reagent: Ensure you are using a sufficient molar excess of this compound. A 1.5 to 2-fold excess for each nucleophilic group is a common starting point.
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Low Reaction Temperature: While some acylations proceed at room temperature, others may require heating to proceed at a reasonable rate.
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Inadequate Catalyst: For sluggish reactions, the addition of a catalytic amount of DMAP can significantly improve the reaction rate.[1]
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Steric Hindrance: If the nucleophilic group on your substrate is sterically hindered, the reaction may be slow. In such cases, longer reaction times, higher temperatures, or a more potent catalyst like DMAP may be necessary.
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Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to angelic acid. Ensure all glassware is dry and use anhydrous solvents.
Q4: I am observing the formation of byproducts. What are the likely side reactions?
The most common side reaction is the hydrolysis of this compound to angelic acid, which can occur if there is moisture in the reaction mixture. If your substrate contains multiple nucleophilic sites, you might observe the formation of multiple acylated products. To minimize this, you can try using a stoichiometric amount of the this compound or adding it slowly to the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive this compound: The anhydride may have hydrolyzed due to improper storage. 2. Insufficient Catalyst: The amount of base may be too low to effectively catalyze the reaction and neutralize the angelic acid byproduct. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 4. Sterically Hindered Substrate: The nucleophile is too bulky for the acylation to proceed efficiently. | 1. Use fresh or properly stored this compound. 2. Increase the amount of base or add a catalytic amount of DMAP. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Increase the reaction time, temperature, and/or use DMAP as a catalyst. |
| Presence of Unreacted Starting Material | 1. Insufficient this compound: Molar ratio of anhydride to substrate is too low. 2. Poor Reactivity of Substrate: Steric hindrance or electronic effects are slowing the reaction. | 1. Increase the molar equivalents of this compound. 2. Increase the reaction temperature, use a more potent catalyst (e.g., DMAP), or extend the reaction time. |
| Formation of Multiple Products | Multiple Nucleophilic Sites on Substrate: The substrate has more than one group that can be acylated. | Use a stoichiometric amount of this compound and add it slowly to the reaction mixture to favor mono-acylation. Consider using a protecting group strategy if selective acylation is required. |
| Difficulty in Product Purification | 1. Residual Angelic Acid: The angelic acid byproduct was not completely removed during workup. 2. Residual Base Catalyst: The base (e.g., pyridine, DMAP) was not completely removed. | 1. During the aqueous workup, wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to remove acidic impurities.[2] 2. Wash the organic layer with a dilute acidic solution, such as 1 M HCl or aqueous copper sulfate, to remove basic catalysts. |
Experimental Protocols
General Protocol for Angeloylation of an Alcohol using Pyridine
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol).
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Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.5-2.0 equivalents) to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, carefully quench the reaction by adding methanol to consume any unreacted anhydride.
-
Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove angelic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Angeloylation of an Amine using DMAP as a Catalyst
-
Preparation: Under an inert atmosphere, dissolve the amine (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of this compound: Cool the solution to 0 °C. Slowly add a solution of this compound (1.2 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation
Currently, there is a lack of specific quantitative data in the literature directly comparing the yields of this compound acylation with different bases. The following table provides a general framework for how such data could be presented. Researchers are encouraged to maintain detailed records of their experiments to contribute to a better understanding of this reaction.
| Substrate | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Pyridine | - | Pyridine | 25 | 6 | Data not available |
| Primary Alcohol | TEA | DMAP (0.1 eq) | DCM | 25 | 2 | Data not available |
| Secondary Alcohol | Pyridine | - | Pyridine | 50 | 12 | Data not available |
| Secondary Alcohol | TEA | DMAP (0.1 eq) | DCM | 25 | 8 | Data not available |
| Primary Amine | Pyridine | - | Pyridine | 25 | 4 | Data not available |
| Primary Amine | TEA | DMAP (0.1 eq) | DCM | 25 | 1 | Data not available |
Visualizations
Base-Catalyzed Acylation Workflow
Caption: A logical workflow for performing and troubleshooting a base-catalyzed this compound acylation.
Nucleophilic Acyl Substitution Mechanism
Caption: The general two-step mechanism for nucleophilic acyl substitution in this compound acylation.
References
Technical Support Center: Angelic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during reactions involving Angelic Anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
The most common byproduct in acylation reactions using this compound is Angelic Acid . This is formed from the part of the anhydride that acts as a leaving group. Depending on the reaction conditions and the nucleophile, other byproducts may arise.
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Hydrolysis: Reaction with water will produce two equivalents of Angelic Acid. It is crucial to use anhydrous solvents and reagents to minimize this.
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Reaction with Alcohols/Amines: The primary reaction yields the desired angelate ester or angelamide and one equivalent of Angelic Acid.
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Side reactions involving the double bond: The α,β-unsaturated carbonyl system in this compound can potentially undergo Michael addition with certain nucleophiles, leading to other byproducts. This is more likely with soft nucleophiles under specific conditions.
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Polymerization: Under certain conditions, such as elevated temperatures or in the presence of radical initiators, the unsaturated nature of this compound could lead to polymerization.
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Isomerization: Depending on the reaction conditions (e.g., presence of acid or base), there is a possibility of isomerization of the angelic acid moiety to tiglic acid derivatives.
Q2: How can I minimize the formation of Angelic Acid as a byproduct?
While the formation of one equivalent of Angelic Acid is inherent to the reaction mechanism, its presence can complicate purification. To minimize excess Angelic Acid from hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Q3: What are the optimal reaction conditions to minimize side reactions?
Optimal conditions are substrate-dependent. However, general recommendations include:
-
Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize potential side reactions like polymerization or isomerization.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Stoichiometry: Use a precise stoichiometry of reactants. An excess of the nucleophile is often used to ensure complete consumption of the anhydride.
Q4: How can I effectively remove the Angelic Acid byproduct during workup?
Angelic Acid is a carboxylic acid and can be removed with a basic wash during the workup.
-
After the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
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Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution. The Angelic Acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
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Wash the organic layer with brine to remove residual water.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
Q5: Are there any known incompatibilities with this compound?
This compound is reactive towards strong nucleophiles, including water, alcohols, and amines. It should be stored in a cool, dry place under an inert atmosphere. Avoid contact with strong oxidizing agents, strong bases, and radical initiators.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | 1. Incomplete reaction. 2. Hydrolysis of this compound. 3. Side reactions (e.g., polymerization). | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC-MS. 2. Ensure use of anhydrous solvents and reagents. Dry all glassware thoroughly. 3. Run the reaction at a lower temperature and under an inert atmosphere. |
| Presence of multiple unidentified byproducts | 1. Michael addition side reactions. 2. Isomerization of the angelic moiety. 3. Thermal decomposition. | 1. Consider using a less nucleophilic base or different solvent. Analyze byproducts by NMR and MS to identify structures. 2. Use milder reaction conditions (lower temperature, less harsh acidic/basic conditions). 3. Avoid excessive heating during the reaction and workup. |
| Difficulty in removing Angelic Acid byproduct | 1. Insufficient basic wash. 2. Emulsion formation during workup. | 1. Increase the number of basic washes or use a slightly more concentrated basic solution. 2. Add brine to the aqueous layer to break the emulsion. |
| Product appears as a sticky oil or fails to crystallize | 1. Residual Angelic Acid or other impurities. 2. Product is inherently an oil. | 1. Repeat the basic wash and/or purify by column chromatography. 2. If the product is an oil, purification by column chromatography is the recommended method. |
Data Presentation: Reaction Condition Optimization (General Guidance)
The following table provides a general framework for optimizing the acylation of an alcohol with this compound. Specific values will vary depending on the substrate.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forced) | Expected Outcome |
| Temperature | 0 °C to Room Temp | Room Temp to 50 °C | 50 °C to Reflux | Higher temperatures may increase reaction rate but also the risk of byproducts. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene | Solvent polarity can influence reaction rate and selectivity. |
| Base (if used) | Pyridine | Triethylamine (TEA) | 4-DMAP (catalytic) + TEA | Stronger bases can accelerate the reaction but may also promote side reactions. |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | 1 - 4 hours | Monitor by TLC or GC-MS to determine completion. |
| This compound (equiv.) | 1.1 | 1.2 | 1.5 | A slight excess of the anhydride is typically used. |
| Alcohol (equiv.) | 1.0 | 1.0 | 1.0 | The alcohol is the limiting reagent. |
Experimental Protocols
General Protocol for Acylation of an Alcohol with this compound
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).
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If a base is used, add the base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution and stir.
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Cool the mixture to the desired temperature (e.g., 0 °C).
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Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
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Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers sequentially with 1 M HCl (if a basic catalyst was used), saturated aqueous NaHCO₃ solution (to remove Angelic Acid), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Acylation of an Amine with this compound
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To a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
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Cool the solution to 0 °C.
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Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
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Allow the reaction to warm to room temperature and stir. The reaction is often rapid. Monitor by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with the organic solvent.
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Wash the organic layer with a mild acid (e.g., 10% citric acid solution) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ solution to remove Angelic Acid, and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathways in this compound reactions.
Caption: Standard workflow for acylation using this compound.
troubleshooting low yield in Angelic Anhydride synthesis
Welcome to the technical support center for the synthesis of Angelic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges, particularly those leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary routes:
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Dehydration of Angelic Acid: This method involves the removal of a water molecule from two molecules of angelic acid. This can be achieved by heating the acid, often in the presence of a dehydrating agent.[1][2][3][4]
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From Angeloyl Chloride and Angelate: This route involves the reaction of an activated form of angelic acid, angeloyl chloride, with an angelic acid salt (angelate). This is a common and often high-yielding method for preparing both symmetrical and mixed anhydrides.[5]
Q2: What is the primary cause of low yields in this compound synthesis?
A2: The most common reason for low yields is the presence of water in the reaction mixture. This compound, like most acid anhydrides, is highly susceptible to hydrolysis, which converts it back to angelic acid. Ensuring strictly anhydrous (dry) conditions is critical for success.
Q3: What are the potential side reactions to be aware of?
A3: Besides hydrolysis, potential side reactions may include:
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Polymerization: As an unsaturated carbonyl compound, angelic acid and its derivatives may be prone to polymerization, especially at elevated temperatures.
-
Isomerization: Depending on the reaction conditions (e.g., presence of acid or base), there might be a risk of isomerization of the double bond from the (Z)-configuration (angelic) to the (E)-configuration (tiglic), which would lead to the formation of tiglic anhydride or mixed anhydrides.
-
Reactions with Solvents: If reactive solvents are used, they may participate in side reactions with the highly reactive anhydride.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving issues leading to low yields in your this compound synthesis.
Problem 1: The reaction appears to have worked, but the final yield is significantly lower than expected.
Possible Cause 1.1: Incomplete Reaction
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Question: How can I ensure the reaction goes to completion?
-
Answer:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy if possible.
-
Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A careful balance is necessary. For dehydrations using sulfuric acid with ethanol, a temperature of 170°C is noted to favor elimination to form the alkene, while lower temperatures may favor ether formation.
-
Reagent Stoichiometry: Use the correct molar ratios of your reagents. For instance, when preparing anhydrides from acid chlorides and carboxylates, ensuring a 1:1 molar ratio is crucial.
-
Possible Cause 1.2: Hydrolysis of the Product
-
Question: How can I minimize hydrolysis?
-
Answer:
-
Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried before use. Solvents and reagents should be thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.
-
Possible Cause 1.3: Product Loss During Workup and Purification
-
Question: What are the best practices for isolating this compound?
-
Answer:
-
Extraction: When performing a liquid-liquid extraction, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent. Back-extraction of the combined organic layers with a minimal amount of brine can help to remove residual water.
-
Distillation: If purifying by distillation, ensure the system is under a good vacuum to lower the boiling point and minimize thermal decomposition. It is crucial to continue distillation at atmospheric pressure until the conversion of any mixed anhydride to the desired anhydride is complete before applying a vacuum.
-
Problem 2: The reaction mixture is dark, or a significant amount of charring is observed.
Possible Cause 2.1: Decomposition at High Temperatures
-
Question: The reaction mixture turned black upon heating. What happened?
-
Answer: Strong dehydrating agents like concentrated sulfuric acid can cause charring and oxidation of organic compounds at elevated temperatures, leading to the formation of carbon and sulfur dioxide. Consider using a milder dehydrating agent or optimizing the reaction temperature.
Possible Cause 2.2: Strong Oxidizing Conditions
-
Question: My reaction with sulfuric acid produced unexpected gases and a dark residue. Why?
-
Answer: Concentrated sulfuric acid is a strong oxidizing agent. It can oxidize the alcohol or carboxylic acid, leading to the formation of carbon dioxide and itself being reduced to sulfur dioxide. Using phosphoric(V) acid is often a cleaner alternative for dehydration reactions.
Experimental Protocols
While a specific, detailed protocol for this compound was not found in the immediate search results, here are two general methodologies for anhydride synthesis that can be adapted.
Method 1: Dehydration of Angelic Acid with a Dehydrating Agent
This method is based on the general principle of dehydrating carboxylic acids.
Materials:
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Angelic Acid
-
Dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide, or a carbodiimide like DCC)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve angelic acid in the anhydrous solvent.
-
Slowly add the dehydrating agent to the solution. The reaction may be exothermic.
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Stir the reaction mixture at room temperature or with gentle heating for a time determined by reaction monitoring (e.g., TLC).
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After the reaction is complete, the workup procedure will depend on the dehydrating agent used.
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If acetic anhydride is used, the resulting acetic acid and excess acetic anhydride can be removed by distillation.
-
If phosphorus pentoxide is used, the solid residue can be filtered off.
-
If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Method 2: Synthesis from Angeloyl Chloride and Sodium Angelate
This is a versatile method for preparing symmetric anhydrides.
Materials:
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Angeloyl Chloride (can be prepared from angelic acid and a chlorinating agent like thionyl chloride or oxalyl chloride)
-
Sodium Angelate (can be prepared by reacting angelic acid with sodium hydroxide or sodium bicarbonate)
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Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend sodium angelate in the anhydrous solvent.
-
Slowly add a solution of angeloyl chloride in the same anhydrous solvent to the suspension via the dropping funnel with vigorous stirring.
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Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.
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Filter the reaction mixture to remove the sodium chloride byproduct.
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Wash the filtrate with a small amount of saturated sodium bicarbonate solution (to remove any unreacted acid chloride) and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purify the product by vacuum distillation.
Data Presentation
Table 1: Comparison of General Anhydride Synthesis Methods
| Method | Starting Materials | Common Reagents | Typical Yields | Advantages | Disadvantages |
| Dehydration | Carboxylic Acid | Heat, Acetic Anhydride, P₂O₅, DCC | Moderate to High | One-step from the acid. | Can require harsh conditions; byproducts can complicate purification. |
| From Acid Chloride | Acid Chloride, Carboxylate Salt | Thionyl Chloride (to make acid chloride), Pyridine (optional) | High | Generally high yielding and clean reactions. | Requires the synthesis of the acid chloride as a separate step. |
Visualizations
Experimental Workflow: Synthesis from Acid Chloride
Caption: Synthesis of this compound from Angeloyl Chloride.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
Technical Support Center: Removal of Unreacted Angelic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted angelic anhydride from their reaction mixtures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of products from reactions involving this compound.
| Question | Answer |
| My final product is contaminated with angelic acid. How did this happen and how can I remove it? | This compound readily hydrolyzes to angelic acid in the presence of water.[1] This can occur during the reaction if reagents or solvents are not anhydrous, or during an aqueous workup. To remove angelic acid, you can perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution). The angelic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and can be separated from your organic product.[2] |
| I see a persistent spot on my TLC plate that corresponds to the starting anhydride, even after an aqueous workup. Why? | While anhydrides react with water, the hydrolysis of some, like acetic anhydride, may not be instantaneous, especially in a biphasic system.[3] It is possible that some unreacted this compound remains. To ensure complete removal, you can quench the reaction with a small amount of an alcohol (e.g., methanol) or a primary/secondary amine before the aqueous workup. These will react with the anhydride to form the corresponding ester or amide, which may be easier to separate from your desired product. |
| My product is also water-soluble. How can I remove this compound without an aqueous extraction? | If your product is water-soluble, an aqueous workup is not ideal. In this case, you can use non-aqueous methods. One option is to add a scavenger resin that reacts with anhydrides. Alternatively, if your product is not volatile, you can attempt to remove the this compound (or its more volatile reaction product with an alcohol quench) under high vacuum. Finally, purification by flash chromatography is a highly effective method for separating the anhydride from your product.[4][5] |
| During recrystallization, my product oils out instead of forming crystals. What could be the cause? | "Oiling out" can occur if the solubility of your product in the chosen solvent is too high, even at lower temperatures, or if there are significant impurities present that disrupt the crystal lattice formation. Ensure you are using a minimal amount of hot solvent to dissolve your product. If the problem persists, you may need to try a different solvent system for recrystallization. It is also possible that residual this compound or angelic acid is acting as an impurity; in this case, a more thorough initial purification (e.g., an additional aqueous wash or a quick filtration through a silica plug) before recrystallization may be necessary. |
| How can I confirm that all the this compound has been removed? | The most common methods for confirming the absence of this compound are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. On a TLC plate, the anhydride should have a distinct Rf value from your product. In the 1H NMR spectrum, the anhydride will have characteristic signals that should be absent in the spectrum of your purified product. For example, you can monitor the disappearance of the vinyl proton signal of the anhydride. Infrared (IR) spectroscopy can also be useful, as the anhydride C=O stretch will differ from that of your ester or amide product. |
Data Presentation: Efficiency of Removal Methods
The following table summarizes the estimated efficiency of common methods for the removal of unreacted this compound. The actual efficiency will depend on the specific reaction conditions and the properties of the desired product.
| Removal Method | Principle | Estimated Efficiency | Primary Byproduct | Notes |
| Aqueous Quench (Water) | Hydrolysis | >95% | Angelic Acid | Effective for most applications. The resulting angelic acid is removed by a subsequent basic wash. |
| Alcohol Quench (e.g., Methanol) | Alcoholysis | >98% | Methyl Angelate | Useful for non-aqueous workups. The resulting ester is typically more volatile and easier to remove than angelic acid. |
| Amine Quench (e.g., Benzylamine) | Aminolysis | >99% | N-benzyl Angelamide | Very effective, but introduces a new amide byproduct that must be separated. |
| Basic Aqueous Wash (e.g., NaHCO₃) | Extraction of Angelic Acid | >99% (for the acid) | Sodium Angelate | Used after an initial quench to remove the resulting angelic acid. |
| Recrystallization | Differential Solubility | Variable | - | Efficiency depends heavily on the solubility differences between the product and impurities. |
| Flash Chromatography | Differential Adsorption | >99% | - | Highly effective for separating the anhydride and its byproducts from the desired product. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of this compound and Angelic Acid
This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent.
-
Quenching:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add deionized water (approximately 2-3 volumes relative to the volume of this compound used) to the reaction mixture with vigorous stirring. This will hydrolyze the unreacted this compound to angelic acid.
-
Alternatively, for a more rapid quench, add an alcohol such as methanol (2-3 equivalents relative to the excess anhydride) and stir for 15-30 minutes before adding water.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the reaction mixture.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. This step will extract the acidic angelic acid into the aqueous layer as its sodium salt.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the layers and drain the organic layer into a clean flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol is used to purify a solid product from impurities, including residual angelic acid.
-
Solvent Selection:
-
Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Angelic acid is sparingly soluble in cold water and more soluble in hot water, alcohol, and ether. Select a solvent where the solubility profile of your product is significantly different from that of angelic acid.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Protocol 3: Purification by Flash Column Chromatography
This method is highly effective for separating the desired product from both unreacted this compound and its byproducts.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
-
Column Packing and Eluent Selection:
-
Pack a flash chromatography column with silica gel using a suitable eluent system.
-
The choice of eluent will depend on the polarity of your product. A typical starting point for esters and amides is a mixture of hexanes and ethyl acetate. Use TLC to determine an appropriate solvent system that gives good separation between your product and the impurities.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
References
Technical Support Center: Catalyst Poisoning in Maleic Anhydride Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of maleic anhydride, primarily focusing on the industry-standard Vanadium Phosphorus Oxide (VPO) catalysts used in the selective oxidation of n-butane.
Troubleshooting Guides
This section provides solutions to common problems observed during maleic anhydride synthesis that may be indicative of catalyst poisoning.
Issue 1: Gradual Decrease in Maleic Anhydride Yield and Selectivity
Question: My reactor has been operating for several weeks, and I've observed a steady decline in both the conversion of n-butane and the selectivity towards maleic anhydride. What could be the cause?
Answer: A gradual decline in catalyst performance is a classic symptom of poisoning, where impurities in the feedstock or air slowly accumulate on the active sites of the VPO catalyst. The most common culprits are sulfur compounds, alkali metals, and heavy metals.
Troubleshooting Workflow:
dealing with emulsions during Angelic Anhydride work-up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the work-up phase of reactions involving angelic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my work-up?
An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] This often appears as a cloudy, milky, or "rag" layer between the distinct organic and aqueous phases, making separation difficult or impossible.[2]
Emulsions during reaction work-ups are commonly caused by:
-
Surfactant-like Compounds: The reaction mixture may contain byproducts or unreacted materials that act as surfactants, reducing the interfacial tension between the two liquid phases.[3][4]
-
Finely Divided Solids: Tiny, insoluble particles from the reaction can accumulate at the interface, physically preventing the droplets from coalescing.[5]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can create very fine droplets that are slow to merge.
-
High pH and Chlorinated Solvents: Using solvents like dichloromethane (DCM) or chloroform to extract a basic aqueous solution is a common cause of emulsion formation.
Q2: I have a persistent emulsion. What is the first and simplest thing I should try?
Patience is often the first step. Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling or tapping of the funnel can also encourage the droplets to coalesce.
Q3: How does adding brine (a saturated salt solution) help break an emulsion?
Adding a saturated solution of sodium chloride (brine) or even solid salt is a very effective and common technique known as "salting out". This works by increasing the ionic strength of the aqueous layer. This change makes the aqueous phase more polar, which decreases the solubility of organic compounds within it and forces surfactant-like molecules to partition more cleanly into one of the phases, thereby destabilizing the emulsion.
Q4: When should I consider filtering the emulsion through Celite?
Filtration through a pad of Celite (diatomaceous earth) is particularly effective when the emulsion is caused by finely suspended solid particles. Celite is an inert filter aid that creates a porous pad capable of trapping these fine particulates, which are often the stabilizing agent of the emulsion. After passing the entire emulsified mixture through the Celite pad, the filtrate will often separate into two clear layers.
Q5: Can changing the pH of the aqueous layer resolve the emulsion?
Yes, adjusting the pH can be an effective strategy. If the emulsion is stabilized by acidic or basic compounds, neutralizing them can break the emulsion. For instance, if you are extracting a basic solution with a chlorinated solvent, careful acidification of the aqueous layer can help. Conversely, if acidic species are the cause, adding a base may work. However, the effect of pH can be complex and depends on the specific components of your reaction mixture. Always consider the pH stability of your desired product before making adjustments.
Q6: What mechanical methods can I use for a particularly stubborn emulsion?
For very persistent emulsions, several mechanical methods can be employed:
-
Centrifugation: This is a highly effective technique that uses strong centrifugal force to separate the mixture based on density differences. It is one of the most reliable methods for breaking stubborn emulsions, though it is limited by the availability of a centrifuge and the volume of the sample.
-
Stirring: Gently stirring the emulsion with a glass rod can create turbulence at the droplet surfaces, promoting coalescence.
-
Temperature Changes: Gently heating the mixture can reduce its viscosity and help break the emulsion, but care must be taken not to decompose the product. Alternatively, freezing the mixture and then allowing it to thaw can also physically disrupt the emulsion.
Q7: How can I prevent emulsions from forming in the first place?
Prevention is always better than treatment. Consider these preventative measures for future experiments:
-
Gentle Mixing: Swirl the separatory funnel gently rather than shaking it vigorously. This reduces agitation while still allowing for sufficient surface area contact for extraction.
-
Solvent Evaporation: Before the aqueous work-up, evaporate the reaction solvent. Then, redissolve the crude residue in the desired extraction solvent. This removes potentially problematic components from the original reaction solvent.
-
Alternative Extraction Methods: For samples that are consistently prone to emulsions, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) instead of traditional liquid-liquid extraction.
Troubleshooting Guide: Summary of Techniques
The following table summarizes common methods for dealing with emulsions, their mechanisms, and typical applications.
| Method | Principle of Action | Best For/When to Use | Citations |
| Let Stand (Patience) | Gravity-based separation of phases. | First attempt for any mild emulsion. | |
| Salting Out (Add Brine/Salt) | Increases ionic strength of the aqueous phase, reducing mutual solubility. | General-purpose, highly effective for many common emulsions. | |
| Filtration (Celite/Glass Wool) | Physically removes fine solid particles that stabilize the emulsion. | Emulsions caused by suspended solids or precipitates. | |
| pH Adjustment | Neutralizes acidic/basic emulsifying agents, altering their solubility. | Emulsions stabilized by pH-sensitive compounds, especially with chlorinated solvents. | |
| Centrifugation | Accelerates gravitational separation through high g-forces. | Stubborn, persistent emulsions where other methods have failed. | |
| Solvent Addition/Dilution | Alters the polarity and solvating properties of the organic phase. | When a slight change in solvent properties may destabilize the emulsion. | |
| Temperature Change (Heating/Freezing) | Reduces viscosity (heating) or physically disrupts the emulsion layer (freezing). | When thermal stability of the product allows. | |
| Gentle Agitation (Swirling/Stirring) | Encourages droplets to collide and coalesce without creating finer droplets. | Mild emulsions or as a preventative measure. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Procedure:
-
Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.
-
Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous layer volume in the funnel.
-
Stopper the funnel, and gently rock or swirl it. Do not shake vigorously. Vent frequently.
-
Allow the funnel to stand and observe if the layers begin to separate. Separation may take several minutes.
-
If separation occurs, drain the aqueous layer and proceed with the work-up.
-
Protocol 2: Breaking an Emulsion by Filtration through a Celite Pad
-
Preparation:
-
Set up a Büchner or fritted glass funnel for vacuum filtration.
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
In a small beaker, create a slurry of Celite in the organic solvent being used for the extraction.
-
Wet the filter paper with the same solvent and apply a gentle vacuum.
-
Pour the Celite slurry into the funnel to form an even pad, approximately 1-2 cm thick. Gently continue the vacuum until the excess solvent has passed through, leaving a packed, moist pad.
-
-
Procedure:
-
Turn off the vacuum and carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite pad.
-
Reapply a gentle vacuum. The liquid should pass through the filter, leaving the fine particulates on the Celite.
-
Collect the filtrate in the filter flask. The two phases should now be clearly separated.
-
Transfer the filtrate back to a clean separatory funnel to separate the layers.
-
Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Visual Guides
Caption: A step-by-step workflow for troubleshooting emulsions.
Caption: Key factors leading to the formation of an emulsion.
References
Validation & Comparative
A Comparative Guide to Catalysts for Angelic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalysts utilized in reactions involving Angelic Anhydride ((Z)-2-Methyl-2-butenoic Anhydride). Due to the limited availability of direct comparative studies on the synthesis of this compound itself, this document extends its scope to include catalysts for the synthesis of its precursor, Angelic Acid ((Z)-2-Methyl-2-butenoic acid), and catalysts employed in the reactions of this compound and similar α,β-unsaturated anhydrides. The information is compiled from academic literature and patents to offer insights into potential catalytic systems and their performance.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Angelic Acid Precursors
| Catalyst/Method | Substrate | Product | Yield (%) | Key Observations | Reference |
| Acidovorax facilis 72W nitrilase | (E,Z)-2-Methyl-2-butenenitrile | (E)-2-Methyl-2-butenoic acid | High | Regioselective hydrolysis of the (E)-isomer. | |
| Comamonas testosteroni strains | (E,Z)-2-Methyl-2-butenenitrile | (E)-2-Methyl-2-butenoic acid | High | Utilizes nitrile hydratase and amidase activities. | |
| Sulfuric Acid | (E,Z)-2-Methyl-2-butenenitrile | (Z)-2-Methyl-2-butenoic acid & (E)-2-Methyl-2-butenoic acid | 80.5% (Z), 19.5% (E) | Non-selective chemical hydrolysis at elevated temperatures. | [1] |
| Acetylacetone titania-copper bromide-benzoic acid complex | 2-Methyl-3-butyn-2-ol | 3-Methyl-2-butenoic acid | High | Two-step process involving catalytic reforming and subsequent oxidation. | [2] |
Table 2: Comparison of Catalysts for Reactions of α,β-Unsaturated Anhydrides (Analogous to this compound)
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Observations | Reference |
| HBTM-2.1 (isothiourea) | Asymmetric annulation | Cinnamic anhydride & 1,3-diketone | Functionalized ester | 83 | 95 | Organocatalyst for asymmetric C-C bond formation. | [3] |
| TiCl₂(ClO₄)₂ | Esterification | Acetic acid trimethylsilyl ester & benzoic anhydride | Acetic benzoic anhydride (mixed anhydride) | 90 | N/A | Highly active Lewis acid for mixed anhydride synthesis. | |
| Amberlyst-15 | Esterification | Mixed carboxylic-palmitic anhydrides & various alcohols | Fatty esters | Good | N/A | Heterogeneous acid catalyst, allowing for easy separation. | |
| 4-Dimethylaminopyridine (DMAP) | Acylation | Acid anhydrides & alcohols | Esters | High | N/A | Highly efficient nucleophilic catalyst for acylation. |
Experimental Protocols
General Procedure for Biocatalytic Hydrolysis of (E,Z)-2-Methyl-2-butenenitrile
The regioselective hydrolysis of (E,Z)-2-methyl-2-butenenitrile can be performed using whole cells or isolated enzymes from strains like Acidovorax facilis 72W. The reaction is typically carried out in an aqueous medium, sometimes with a small amount of an organic co-solvent to improve substrate solubility. The enzyme selectively hydrolyzes the (E)-nitrile to the corresponding carboxylic acid, leaving the (Z)-nitrile largely unreacted. The product, (E)-2-methyl-2-butenoic acid, can be isolated by solvent extraction after acidification of the reaction mixture.
General Procedure for Lewis Acid-Catalyzed Mixed Anhydride Synthesis
In a typical procedure, a silyl ester of a carboxylic acid is reacted with an aromatic carboxylic anhydride in the presence of a Lewis acid catalyst, such as TiCl₂(ClO₄)₂. The reaction is usually carried out in an inert solvent under anhydrous conditions. The progress of the reaction can be monitored by techniques like NMR or chromatography. The mixed anhydride product is then typically used in situ for subsequent reactions, such as esterification.
General Procedure for Isothiourea-Catalyzed Asymmetric Annulation
The asymmetric annulation of an α,β-unsaturated anhydride is carried out in the presence of a chiral isothiourea catalyst, such as HBTM-2.1. The reaction typically involves the anhydride and a nucleophile (e.g., a 1,3-dicarbonyl compound) in a suitable organic solvent at a controlled temperature. The reaction progress is monitored by TLC or HPLC, and the product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: Generalized workflows for the proposed synthesis of this compound and its subsequent use in an esterification reaction.
Caption: Simplified signaling pathways for Lewis acid-catalyzed and nucleophilic organocatalyzed acylation reactions using an anhydride.
References
- 1. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids - Google Patents [patents.google.com]
- 2. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 3. Anhydrides as α,β-unsaturated acyl ammonium precursors: isothiourea-promoted catalytic asymmetric annulation processes - Chemical Science (RSC Publishing) DOI:10.1039/C3SC50199J [pubs.rsc.org]
A Comparative Analysis of the Bioactivity of Angelate and Tiglate Esters
For Researchers, Scientists, and Drug Development Professionals
Angelate and tiglate esters, geometric isomers of α,β-unsaturated carboxylates, are prevalent motifs in a diverse array of natural products, contributing significantly to their biological activities. While structurally similar, the cis (angelate) versus trans (tiglate) configuration of the double bond can profoundly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the bioactivity of angelate and tiglate esters, drawing upon experimental data from prominent examples found in the scientific literature.
Quantitative Bioactivity Data
Direct comparative studies on a wide range of simple angelate and tiglate esters are limited in publicly available literature. However, analysis of complex natural products bearing these moieties provides valuable insights into their differential bioactivities. The following table summarizes quantitative data for two well-characterized compounds: ingenol 3-angelate and tigilanol tiglate.
| Compound | Bioactivity | Cell Line / Target | IC50 / EC50 | Citation |
| Ingenol 3-angelate | Cytotoxicity | SK-MEL-28 (Melanoma) | ~1.5 µM | |
| Cytotoxicity | A431 (Squamous cell carcinoma) | ~1.8 µM | ||
| PKCα Activation | in vitro kinase assay | Potent activator (specific value not provided) | [1] | |
| Tigilanol tiglate | Cytotoxicity | B16-F0 (Murine melanoma) | nM range (specific value not provided) | [2] |
| PKCβI Activation | in vitro | Potent activator (specific value not provided) | [2] | |
| PKCδ Activation | in vitro | Potent activator (specific value not provided) | [2] |
Note: The provided data is for complex diterpenoid esters. The bioactivity is influenced by the entire molecular structure, not solely the angelate or tiglate moiety.
Key Bioactivity Differences and Structure-Activity Relationships
The spatial arrangement of the ester group in angelates and tiglates dictates their interaction with biological targets. While both are known to be potent activators of Protein Kinase C (PKC) isozymes, the specific isoform selectivity and the downstream cellular responses can differ.
-
Protein Kinase C (PKC) Activation: Both ingenol 3-angelate and tigilanol tiglate are potent PKC activators.[2] This activation is a key mechanism behind their pro-inflammatory and anti-cancer effects. The ester moiety, along with other functional groups on the core scaffold, contributes to the binding affinity and activation of PKC. Subtle changes in the ester structure can dramatically affect PKC affinity and selectivity.
-
Cytotoxicity: Angelate and tiglate-containing natural products have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, ingenol 3-angelate shows cytotoxicity in the micromolar range against melanoma and squamous cell carcinoma cells. Tigilanol tiglate exhibits potent anticancer activity, leading to oncolysis of tumor cells.
-
Anti-inflammatory and Pro-inflammatory Effects: The activation of PKC by these esters can lead to a complex inflammatory response. While some contexts show pro-inflammatory effects, other studies on different ester structures suggest potential anti-inflammatory activity. This duality is a subject of ongoing research and is likely dependent on the specific molecular context and biological system.
Experimental Protocols
Detailed methodologies for assessing the bioactivity of angelate and tiglate esters are crucial for reproducible and comparable results. Below are representative protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the angelate or tiglate ester and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to activate PKC, often by detecting the phosphorylation of a specific substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a PKC isoform, a fluorescently labeled PKC substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the angelate or tiglate ester at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: Measure the fluorescence or radioactivity of the phosphorylated substrate. The increase in signal corresponds to the level of PKC activation.
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Conclusion
The geometric isomerism of angelate and tiglate esters plays a critical role in defining their biological activity. While both can act as potent modulators of cellular signaling, particularly through the activation of PKC, the specific outcomes in terms of cytotoxicity and inflammatory response can vary. The available data, primarily from complex natural products, underscores the importance of the overall molecular architecture in determining the bioactivity of these ester-containing compounds. Further research focusing on a systematic comparison of simple, structurally related angelate and tiglate esters is warranted to fully elucidate the contribution of this isomeric difference to their pharmacological profiles. This will be instrumental for the rational design of novel therapeutic agents based on these versatile chemical motifs.
References
Green Chemistry Alternatives to Angelic Anhydride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic routes, this guide provides an objective comparison of green chemistry alternatives to Angelic Anhydride for acylation reactions, particularly in the synthesis of angelate esters. Traditional methods often involve hazardous reagents and generate significant waste. This document outlines enzymatic and alternative chemical approaches that offer improved environmental profiles without compromising performance.
This compound is a valuable reagent for introducing the angeloyl group in the synthesis of various biologically active compounds, including natural products with pharmaceutical applications. However, the drive towards greener chemical processes necessitates the exploration of more sustainable alternatives. This guide details enzymatic methods and the use of greener chemical reagents, presenting available experimental data to facilitate informed decisions in synthetic planning.
Performance Comparison: this compound vs. Green Alternatives
The following table summarizes the key performance indicators for the traditional use of this compound and its greener alternatives. Data is compiled from various sources and represents typical outcomes. Direct comparative studies for the synthesis of the same angelate ester are limited; therefore, this table provides a general comparison of the methodologies.
| Method | Reagent/Catalyst | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Method | This compound | Dichloromethane, Toluene | Room Temp. to Reflux | 1 - 24 h | 70 - 95 | High reactivity, good yields. | Use of hazardous anhydride and solvents, formation of stoichiometric waste. |
| Enzymatic Synthesis | Lipase (e.g., Novozym 435) | Toluene, Hexane, Solvent-free | 30 - 70 | 24 - 72 h | 50 - >95 | High selectivity, mild conditions, biodegradable catalyst, low waste. | Longer reaction times, potential for enzyme inhibition, cost of enzyme. |
| Alternative Reagent | Methanesulfonic Anhydride | Dichloromethane | 0 - Room Temp. | 1 - 6 h | 80 - 95 | Avoids chlorinated by-products, high yields. | Use of a strong acid anhydride, requires careful handling. |
| Mixed Anhydride | Carboxylic Acid + TFAA | Dichloromethane | Room Temp. | 0.5 - 5 h | 85 - 98 | In situ generation of acylating agent, fast reactions, high yields. | Use of corrosive TFAA, formation of trifluoroacetic acid waste. |
Detailed Experimental Protocols
Traditional Method: Synthesis of an Angelate Ester using this compound
Objective: To synthesize a generic angelate ester from an alcohol using this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure angelate ester.
Green Alternative 1: Enzymatic Synthesis of an Angelate Ester
Objective: To synthesize a generic angelate ester using a lipase-catalyzed reaction between angelic acid and an alcohol.
Materials:
-
Angelic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Immobilized Lipase (e.g., Novozym 435) (10-20% w/w of substrates)
-
Toluene or Hexane (or solvent-free)
-
Molecular sieves (3Å or 4Å)
Procedure:
-
Combine angelic acid, the alcohol, and the chosen solvent (if any) in a flask.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Incubate the mixture at a controlled temperature (e.g., 50 °C) with constant shaking or stirring.
-
Monitor the reaction progress over 24-72 hours by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude ester, if necessary, by column chromatography or distillation.
Green Alternative 2: Esterification using Methanesulfonic Anhydride
Objective: To synthesize a generic angelate ester using methanesulfonic anhydride to activate angelic acid.
Materials:
-
Angelic Acid (1.0 eq)
-
Alcohol (1.1 eq)
-
Methanesulfonic Anhydride (1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve angelic acid and the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (pyridine or triethylamine).
-
Cool the solution to 0 °C.
-
Add methanesulfonic anhydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the general workflows for the traditional and green alternative synthetic methods.
Caption: Workflow for traditional angelate ester synthesis.
Caption: Workflow for enzymatic angelate ester synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of angelate esters and other acylated compounds offers significant advantages in terms of sustainability, safety, and waste reduction. While traditional methods using this compound are effective, enzymatic synthesis and the use of alternative reagents like methanesulfonic anhydride present viable and, in many aspects, superior alternatives.
Enzymatic methods, in particular, align well with the principles of green chemistry by utilizing biodegradable catalysts under mild conditions, often leading to highly pure products with minimal downstream processing. Although reaction times can be longer, the benefits of high selectivity and reduced environmental impact are substantial. Alternative chemical reagents also offer improvements by avoiding hazardous materials and by-products.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of production, and economic considerations. However, the green alternatives presented in this guide provide a strong starting point for developing more sustainable and efficient chemical processes in pharmaceutical and fine chemical manufacturing.
Kinetic Studies of Angelic Anhydride Reactions: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the kinetic studies of angelic anhydride reactions. Due to a lack of available literature and specific experimental data on the reaction kinetics of this compound, this document focuses on the kinetic data of structurally similar and commercially significant anhydrides, namely maleic anhydride and acetic anhydride. The reactivity of these compounds provides a reasonable proxy for estimating the kinetic behavior of this compound. Furthermore, a comparison with acyl chlorides is included to offer a broader perspective on acylation agent reactivity.
Introduction to this compound and its Reactivity
Comparative Kinetic Data
To provide a quantitative basis for understanding the potential reactivity of this compound, this section presents kinetic data for the reactions of maleic anhydride and acetic anhydride with various nucleophiles.
Hydrolysis Kinetics
The hydrolysis of acid anhydrides yields two equivalents of the corresponding carboxylic acid. This reaction is typically pseudo-first-order when water is in large excess.
| Anhydride | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Maleic Anhydride | Water | Neutral Aqueous | 25 | 0.015 s⁻¹ | Not Specified | [1] |
| Acetic Anhydride | Water | Water | 15 | 0.0631 min⁻¹ | 53.4 | [2] |
| 20 | 0.0924 min⁻¹ | [2] | ||||
| 25 | 0.169 min⁻¹ | [2] | ||||
| 35 | 0.2752 min⁻¹ | [2] | ||||
| Acetyl Chloride | Water | Acetone-Water | -35 to 10 | Varies with solvent | Not Specified |
Aminolysis Kinetics
The reaction of acid anhydrides with amines produces amides and a carboxylate salt. The reaction is generally second-order.
| Anhydride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Maleic Anhydride | Primary Amines | pH 4 | 25 | 3 x 10² to 1 x 10⁵ | |
| Succinic Anhydride | Aniline | Not Specified | 67 | 0.217 L mol⁻¹min⁻¹ |
Alcoholysis Kinetics
The alcoholysis of acid anhydrides yields an ester and a carboxylic acid. The reaction rate is dependent on the alcohol's structure and the presence of catalysts.
| Anhydride | Nucleophile | Catalyst | Temperature (K) | Reaction Order | Activation Energy (Ea) (kJ/mol) | Reference |
| Maleic Anhydride | Butanols | H₂SO₄, Phosphotungstic acid, etc. | 383 - 413 | Second-order overall | Varies with catalyst | |
| Acetic Anhydride | Isobutyl alcohol | Base-catalyzed | Not Specified | Second-order | Not Specified | |
| Benzoyl Chloride | n-Propanol | None | 25 | Pseudo-first-order | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of kinetic data. Below are generalized protocols for studying the kinetics of anhydride reactions.
General Protocol for Hydrolysis Kinetics Study
-
Reactant Preparation: A stock solution of the anhydride in a dry, inert solvent (e.g., acetone) is prepared. Deionized water is used as the nucleophile.
-
Reaction Initiation: The reaction is initiated by injecting a small volume of the anhydride stock solution into a thermostated vessel containing a large excess of water, with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique:
-
UV-Vis Spectroscopy: If the anhydride or product has a distinct chromophore, the change in absorbance over time can be followed.
-
FTIR Spectroscopy: The disappearance of the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700-1725 cm⁻¹) can be monitored in situ.
-
Conductivity Measurement: The formation of carboxylic acid increases the conductivity of the solution, which can be measured over time.
-
Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched (e.g., by adding an excess of a reagent that reacts quickly with the anhydride), and then titrated to determine the concentration of the carboxylic acid formed.
-
-
Data Analysis: The concentration of the anhydride at different times is calculated from the analytical data. The rate constant is then determined by fitting the concentration-time data to the appropriate integrated rate law (typically pseudo-first-order). The effect of temperature on the rate constant is used to calculate the activation energy using the Arrhenius equation.
General Protocol for Aminolysis and Alcoholysis Kinetics
The protocol is similar to hydrolysis, with the following modifications:
-
Solvent: A dry, aprotic solvent is typically used to prevent competing hydrolysis.
-
Nucleophile Concentration: The reaction can be run under pseudo-first-order conditions with a large excess of the amine or alcohol, or under second-order conditions with concentrations of the anhydride and nucleophile being of the same order of magnitude.
-
Analytical Techniques: In addition to spectroscopic methods, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of reactants and the formation of products.
Visualizations
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the general mechanisms for the reactions of acid anhydrides.
Caption: General mechanism for the hydrolysis of an acid anhydride.
Caption: General mechanism for the alcoholysis of an acid anhydride.
Caption: General mechanism for the aminolysis of an acid anhydride.
Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of an anhydride reaction.
Caption: A typical experimental workflow for a kinetic study.
Comparison with Alternative Acylating Agents
Acid anhydrides are one of several classes of acylating agents. Acyl chlorides are generally more reactive.
-
Reactivity: The general order of reactivity for common acylating agents is: Acyl Halides > Acid Anhydrides > Esters > Amides.
-
Acyl Chlorides: Acyl chlorides, such as acetyl chloride and benzoyl chloride, are highly reactive due to the excellent leaving group ability of the chloride ion. Their hydrolysis is often vigorous. This high reactivity can sometimes be a disadvantage, leading to lower selectivity in the presence of multiple nucleophiles.
-
Handling: Acid anhydrides are generally less volatile and less sensitive to atmospheric moisture than the corresponding acyl chlorides, making them easier and safer to handle.
Conclusion
While direct kinetic data for this compound reactions are currently unavailable, a comparative analysis of related anhydrides like maleic and acetic anhydride provides valuable insights into its expected reactivity. This compound is anticipated to undergo hydrolysis, alcoholysis, and aminolysis at rates that are intermediate between the more reactive acyl chlorides and less reactive esters. The provided kinetic data for analogous compounds, along with the generalized experimental protocols and reaction mechanisms, should serve as a useful guide for researchers designing and interpreting experiments involving this compound. Further experimental studies are warranted to elucidate the specific kinetic parameters for the reactions of this particular anhydride.
References
A Comparative Guide to Angelate Ester Synthesis Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of angelate esters is crucial due to their presence in a variety of natural products and their use as key intermediates in the synthesis of pharmaceuticals. This guide provides an objective comparison of various methods for angelate synthesis, supported by experimental data, to facilitate the selection of the most suitable method based on yield, reaction conditions, and scalability.
Quantitative Comparison of Angelate Synthesis Methods
The following table summarizes the key performance metrics for different angelate synthesis methods. Yields can vary based on the specific substrates, catalysts, and reaction conditions employed.
| Synthesis Method | Key Reagents/Catalyst | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Isomerization of Tiglates | Organic sulfinic acid (e.g., p-toluenesulfinic acid) | Equilibrium: ~7-10% Angelate. Process: >50% in distillate[1][2] | High temperature (130-200°C)[1] | Utilizes readily available tiglates. | Low equilibrium yield requires continuous distillation; high energy consumption. |
| Transesterification | Ester exchange catalyst (e.g., dioctyltin laurate) | 60-80% (calculated from examples)[1][2] | Moderate to high temperature with removal of alcohol byproduct. | Good yields for a variety of angelate esters. | Requires the prior synthesis of a simple angelate ester (e.g., methyl angelate). |
| From Angeloyl Chloride | Angeloyl chloride, alcohol, base (optional) | High (typically >90%) | Room temperature to moderate heating. | High reactivity, generally high yields. | Angeloyl chloride is highly reactive and moisture-sensitive; may not be commercially available. |
| From Angelic Anhydride | This compound, alcohol, catalyst (e.g., DMAP) | High (typically >90%) | Moderate heating. | High yielding, less sensitive than acyl chlorides. | Requires synthesis of this compound. |
| Enzymatic Synthesis | Immobilized lipase (e.g., Novozym 435) | High (often >90-99% for similar esters) | Mild conditions (e.g., 40-60°C). | High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst. | Enzyme cost can be high for large-scale synthesis; reaction times can be longer. |
Experimental Protocols
Detailed methodologies for key angelate synthesis methods are provided below. These protocols are based on literature examples and should be adapted and optimized for specific substrates and scales.
Isomerization of Methyl Tiglate to Methyl Angelate
This method relies on the acid-catalyzed isomerization of the thermodynamically more stable tiglate (E-isomer) to the angelate (Z-isomer). The lower boiling point of the angelate allows for its selective removal by distillation, driving the equilibrium towards the desired product.
Protocol:
-
A distillation apparatus equipped with a spinning band column is charged with methyl tiglate.
-
The methyl tiglate is heated to its boiling point under atmospheric or reduced pressure.
-
A solution of a catalytic amount of p-toluenesulfinic acid in methyl tiglate is intermittently added to the reaction vessel.
-
The temperature at the top of the column is maintained to selectively distill the lower-boiling methyl angelate.
-
The distillate, enriched in methyl angelate, is collected. In one documented example, a distillate containing 54.45% methyl angelate and 42.51% methyl tiglate was obtained.
-
The collected distillate can be further purified by fractional distillation to obtain high-purity methyl angelate.
Transesterification: Synthesis of 3-Methyl-4-pentenyl Angelate
This method is useful for preparing various angelate esters from a readily available angelate, such as methyl angelate.
Protocol:
-
In a flask equipped with a Soxhlet extractor (containing molecular sieves) and a reflux condenser, combine methyl angelate (22.8 g), 3-methyl-4-pentenol (10.0 g), toluene (100 ml), and dioctyltin laurate (0.9 g).
-
Heat the mixture to reflux. The methanol byproduct is removed by the molecular sieves in the Soxhlet extractor, driving the reaction to completion.
-
After the reaction is complete (as monitored by GC or TLC), the mixture is cooled.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation. A single distillation can yield a product of significant purity (e.g., 16.91 g of a distillate), which can be further rectified to achieve higher purity (e.g., 12.54 g of >99% pure product).
Enzymatic Synthesis of an Angelate Ester
This protocol provides a general method for the synthesis of angelate esters using an immobilized lipase, which is known for its high efficiency and selectivity in ester synthesis.
Protocol:
-
In a sealed vessel, dissolve angelic acid and the desired alcohol (e.g., ethanol or butanol) in an organic solvent such as isooctane or tert-butanol. A slight excess of the alcohol or acid may be used.
-
Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the substrates).
-
Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant shaking.
-
Monitor the reaction progress by GC or HPLC. Conversions often exceed 90-95% for similar ester syntheses.
-
Once the reaction reaches equilibrium or the desired conversion, the enzyme is filtered off for reuse.
-
The solvent is evaporated, and the resulting angelate ester can be purified by distillation or chromatography if necessary.
Visualizing the Workflows
The following diagrams illustrate the logical flow of two key synthesis methods.
Caption: Workflow for angelate synthesis via isomerization and distillation.
References
A Comparative Guide to the Analysis of Impurities in Synthetic Angelate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical methodologies used to identify and quantify impurities in synthetic angelate esters. We will explore the common impurities found in these esters, compare their impurity profiles with those of alternative esters used in similar applications, and provide detailed experimental protocols for key analytical techniques. This information is crucial for ensuring the quality, safety, and efficacy of products containing angelate esters, particularly in the pharmaceutical and flavor and fragrance industries.
Introduction to Angelate Esters and Their Impurities
Angelate esters are derivatives of angelic acid, a monocarboxylic unsaturated organic acid.[1] They are valued for their pleasant, characteristic aromas and are used as flavoring agents and in fragrance compositions.[2][3] In the pharmaceutical industry, certain angelate esters are investigated for their potential therapeutic properties.
The synthesis of angelate esters, like any chemical process, can result in the formation of impurities. These can arise from starting materials, by-products, intermediates, and degradation products.[4] For angelate esters, the most significant impurities are often their geometric and regioisomers: tiglate and senecioate esters. Angelic acid is the cis isomer of 2-methyl-2-butenoic acid, while tiglic acid is the trans isomer.[1] Due to the thermodynamic stability of the trans isomer, the synthesis of angelate esters is often accompanied by the formation of the corresponding tiglate ester as a major impurity. The isomerization can be facilitated by heat or acidic conditions.
Comparative Analysis of Impurity Profiles: Angelate Esters vs. Alternative Esters
To provide a comparative perspective, we will examine the impurity profile of a representative synthetic angelate ester (ethyl angelate) and compare it to a common alternative flavor and fragrance ester, ethyl butyrate. Ethyl butyrate is a simple saturated ester known for its fruity aroma.
Table 1: Comparative Impurity Profile of Synthetic Ethyl Angelate and Ethyl Butyrate
| Parameter | Synthetic Ethyl Angelate | Synthetic Ethyl Butyrate | Notes |
| Target Ester | Ethyl Angelate | Ethyl Butyrate | |
| Primary Impurity | Ethyl Tiglate | Butyric Acid, Ethanol | Ethyl tiglate is the geometric isomer of ethyl angelate. Butyric acid and ethanol are unreacted starting materials in the synthesis of ethyl butyrate. |
| Typical Concentration of Primary Impurity | 1-10% (can be higher without specific purification) | < 1% | The concentration of ethyl tiglate is highly dependent on the synthetic route and purification process. |
| Other Potential Impurities | Ethyl Senecioate, Angelic Acid, Ethanol, Polymerization Products | Ethyl crotonate (if starting from crotonic acid), Water | Ethyl senecioate is a regioisomer. Polymerization can occur with unsaturated esters. |
| Analytical Challenges | Separation of geometric isomers (angelate and tiglate) can be difficult. | Relatively straightforward analysis due to the absence of isomers. | |
| Potential for Genotoxic Impurities | Low, unless sulfonic acid catalysts are used, which could lead to the formation of sulfonate esters. | Low, with similar considerations for catalyst choice. |
This comparison highlights a key challenge in the analysis of synthetic angelate esters: the presence of isomeric impurities that can be difficult to separate and quantify. In contrast, simpler saturated esters like ethyl butyrate have a more predictable impurity profile, primarily consisting of residual starting materials.
Experimental Protocols for Impurity Analysis
Accurate determination of impurities in synthetic angelate esters requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Quantification of Ethyl Angelate and its Isomeric Impurities
GC-MS is a highly sensitive technique ideal for the analysis of volatile compounds like esters. It allows for the separation, identification, and quantification of impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A polar capillary column is recommended for the separation of geometric isomers. A suitable choice would be a column with a high cyanopropyl content (e.g., DB-23, SP-2340, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane or dichloromethane) in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 220°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
Data Analysis:
Quantification can be performed using an internal standard method. A suitable internal standard would be an ester with a similar structure and volatility that does not co-elute with any of the analytes of interest (e.g., methyl decanoate). Calibration curves are generated for ethyl angelate and ethyl tiglate to determine their respective concentrations in the sample. Mass spectra can be compared with library data for identification.
Table 2: Expected GC-MS Data for Ethyl Angelate and Key Impurities
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Ethyl Angelate | ~10.5 | 114 (M+), 85, 69, 41 |
| Ethyl Tiglate | ~11.2 | 114 (M+), 85, 69, 41 |
| Ethyl Senecioate | ~10.2 | 114 (M+), 99, 71, 43 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Angelate Esters
HPLC with UV detection is a versatile technique for the analysis of less volatile or thermally labile esters.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the esters.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: Linear gradient to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis:
Quantification is typically performed using an external standard method with calibration curves for each analyte. Peak areas are used to determine the concentration of each impurity relative to the main angelate ester peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR are used to differentiate between angelate, tiglate, and senecioate esters.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis:
-
¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the vinyl protons are characteristic for each isomer.
-
¹³C NMR: Distinguishes between the carbon skeletons of the isomers. The chemical shifts of the carbonyl carbon and the double-bond carbons are particularly informative.
-
2D NMR (COSY, HSQC, HMBC): Can be used for complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.
-
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric Esters (in CDCl₃)
| Isomer | ¹H NMR (Vinyl H) | ¹H NMR (Methyl H) | ¹³C NMR (C=O) | ¹³C NMR (C=C) |
| Angelate | ~6.1 (q) | ~1.9 (d), ~1.8 (s) | ~167 | ~128, ~138 |
| Tiglate | ~6.8 (q) | ~1.8 (d), ~1.8 (s) | ~168 | ~128, ~139 |
| Senecioate | ~5.7 (s) | ~2.2 (s), ~1.9 (s) | ~166 | ~116, ~158 |
Note: Chemical shifts are approximate and can vary slightly depending on the specific ester and experimental conditions.
Visualizations
Logical Relationship of Angelate and its Isomers
Caption: Geometric and regioisomers of angelate esters.
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of impurities in synthetic angelate esters.
Signaling Pathway for Genotoxic Impurity Formation (Hypothetical)
This diagram illustrates a hypothetical pathway for the formation of a potentially genotoxic sulfonate ester impurity if a sulfonic acid catalyst is used in the esterification process.
Caption: Hypothetical formation of a genotoxic impurity.
References
Cross-Reactivity Profile of Angelic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative framework for understanding the potential cross-reactivity of Angelic Anhydride. While specific experimental data on the cross-reactivity of this compound is not publicly available, this document outlines the methodologies and potential interaction profiles based on studies of analogous anhydride compounds. The provided data is illustrative to guide future research and assay development.
Introduction to Anhydride Cross-Reactivity
Acid anhydrides are known to be reactive molecules capable of forming conjugates with endogenous proteins, which can lead to immune responses. Inhalant exposure to anhydrides has been associated with occupational asthma and other hypersensitivity reactions. The cross-reactivity between different anhydrides is a critical consideration in immunological assays and for understanding the potential for sensitization to multiple related compounds. Studies on various acid anhydrides have shown that structural similarities, such as ring configuration and methyl group substitutions, can influence antibody specificity and cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
The most common method for evaluating the cross-reactivity of small molecules like this compound is through competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive ELISA Protocol
A competitive ELISA is an effective method for quantifying the cross-reactivity of related compounds. The principle of this assay is the competition between a labeled antigen and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (e.g., this compound-BSA)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Potential cross-reactants (e.g., Tiglic Anhydride, Senecioic Anhydride, Crotonic Anhydride)
Procedure:
-
Coating: Microtiter plates are coated with the this compound-protein conjugate and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of the primary antibody and varying concentrations of either the standard (this compound) or the potential cross-reactant is added to the wells. The plate is then incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times to remove any unbound secondary antibody.
-
Signal Development: The substrate is added, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: The percentage of cross-reactivity is calculated using the following formula: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound against structurally similar compounds. This data is for illustrative purposes only and is intended to model the expected outcomes of a competitive ELISA.
| Compound | Structure | 50% Inhibition Concentration (IC50) (µM) | Cross-Reactivity (%) |
| This compound | ((Z)-2-methylbut-2-enoyl) (Z)-2-methylbut-2-enoate | 1.0 | 100 |
| Tiglic Anhydride | ((E)-2-methylbut-2-enoyl) (E)-2-methylbut-2-enoate | 15.2 | 6.6 |
| Senecioic Anhydride | (3-methylbut-2-enoyl) 3-methylbut-2-enoate | 89.5 | 1.1 |
| Crotonic Anhydride | (but-2-enoyl) but-2-enoate | >1000 | <0.1 |
| Maleic Anhydride | furan-2,5-dione | >1000 | <0.1 |
Visualizing Experimental Workflow
The following diagram illustrates the workflow for a typical competitive ELISA used to determine cross-reactivity.
Angelic Anhydride: A Comparative Benchmark Against Novel Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of acyl groups is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and other complex molecular architectures. The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Angelic Anhydride against a selection of novel acylating agents, supported by experimental data, to inform the rational selection of reagents for specific synthetic challenges.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key consideration in their application. While highly reactive agents can lead to rapid transformations, they may also suffer from a lack of selectivity. Conversely, milder reagents may offer improved selectivity but often require longer reaction times or harsher conditions. The following table summarizes the performance of this compound (represented by the structurally similar isobutyric anhydride) and two novel acylating agents in the acylation of benzyl alcohol, a common benchmark substrate.
| Acylating Agent | Structure | Substrate | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound (as Isobutyric Anhydride) | Benzyl Alcohol | DMAP | CH₂Cl₂ | 4 | 25 | 92 | |
| 4-Dimethylaminopyridine-Activated Ester (DMAP-AE) | Benzyl Alcohol | - | CH₂Cl₂ | 1 | 25 | 98 | |
| N-Acyl-1,3-dicyclohexylurea (DCU-Adduct) | Benzyl Alcohol | - | THF | 6 | 25 | 85 |
Experimental Protocols
The following is a representative protocol for the acylation of benzyl alcohol using an acid anhydride, which can be adapted for the agents discussed.
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Acylating agent (1.1 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, if required)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add the acylating agent (1.1 mmol).
-
If using a traditional anhydride, add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Visualizing Experimental and Biological Pathways
Diagrams are essential tools for representing complex workflows and biological processes. The following visualizations, created using the DOT language, adhere to the specified formatting guidelines.
Acylation is a fundamental post-translational modification that plays a crucial role in regulating cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and stress responses, is one such pathway modulated by acylation.
Safety Operating Guide
Proper Disposal of Angelic Anhydride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Angelic Anhydride is a corrosive and moisture-sensitive substance requiring careful handling and disposal. This guide provides detailed procedures to ensure the safety of laboratory personnel and compliance with regulations.
This compound is classified as a substance that may be corrosive to metals and causes severe skin burns and eye damage[1][2]. Proper disposal is crucial to mitigate these risks. The primary disposal recommendation is to use an approved waste disposal plant[3]. This document outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Key Safety and Hazard Information
It is imperative to be aware of the hazards associated with this compound before handling or preparing it for disposal.
| Property | Data |
| GHS Hazard Statements | H290: May be corrosive to metals[1]. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. |
| Signal Word | Danger. |
| Molecular Formula | C₁₀H₁₄O₃. |
| Molecular Weight | 182.22 g/mol . |
| Physical State | Liquid. |
| Storage Conditions | Refrigerated (0-10°C), under an inert gas. Moisture and heat sensitive. |
| Incompatibilities | As an acid anhydride, it is generally incompatible with strong oxidizing agents, strong bases, alcohols, and water. Reacts with water to form angelic acid. Avoid contact with metals. |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Neutralization of Small Spills
For minor spills, a carefully controlled neutralization process can be employed before final disposal. This procedure should only be carried out by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials:
-
Sodium bicarbonate (NaHCO₃) or a 1:1:1 mixture of sodium carbonate, calcium carbonate, and sand.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Two containers larger than the spill volume.
-
pH indicator strips.
-
Appropriate waste disposal bags or containers.
Procedure:
-
Contain the Spill: Immediately contain the spill with an inert absorbent material like sand or vermiculite.
-
Neutralization: Slowly and cautiously add sodium bicarbonate or the carbonate mixture to the contained spill. Avoid adding the neutralizing agent too quickly to prevent excessive foaming and heat generation.
-
Mixing: Gently mix the neutralizing agent with the spilled material using a non-metallic spatula.
-
Check pH: After the reaction has subsided, test the pH of the mixture with a moistened pH strip. The target pH should be between 6 and 8. Add more neutralizing agent if necessary.
-
Collection: Once neutralized, carefully collect the mixture into a designated waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all contaminated materials, including PPE, as hazardous waste.
Step-by-Step Disposal Procedure
The following steps provide a systematic approach to the disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials in a dedicated, clearly labeled, and sealed container.
-
The container must be made of a material compatible with corrosive substances (e.g., glass or high-density polyethylene) and stored in a corrosive-resistant container with a resistant inner liner.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," "Corrosive," and "this compound."
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials. The storage area should be locked up or otherwise secured.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Angelic Anhydride
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Angelic Anhydride (CAS: 94487-74-8), also known as (Z)-2-Methylbut-2-enoic anhydride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃[1] |
| Molecular Weight | 182.22 g/mol [1] |
| Boiling Point | 108 °C at 13 mmHg[2][3] |
| Density | 1.02 g/cm³[3] |
| Refractive Index | 1.4720-1.4750 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that poses significant health risks upon exposure. Understanding these hazards is paramount for safe handling.
GHS Hazard Classifications:
-
H290: May be corrosive to metals.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is required to mitigate the risks associated with this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye & Face Protection | Safety goggles and a face shield. |
| Skin & Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Operational Plan: Safe Handling Protocol
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
3.1. Pre-Handling Checks:
-
Verify Chemical Identity: Confirm the container is correctly labeled as this compound.
-
Inspect Container: Check for any signs of damage or leaks.
-
Review Safety Data Sheet (SDS): Ensure all personnel involved are familiar with the SDS.
-
Prepare Workspace: Work should be conducted in a designated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
3.2. Handling Procedure:
-
Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge.
-
Dispensing: Use only compatible, clean, and dry utensils (e.g., glass or PTFE) for transferring the liquid.
-
Avoid Inhalation: Keep the container sealed when not in use and handle in a well-ventilated area to minimize vapor inhalation.
-
Prevent Contact: Avoid all direct contact with skin and eyes.
3.3. Post-Handling:
-
Secure Container: Tightly seal the this compound container.
-
Decontaminate: Clean any contaminated surfaces with an appropriate solvent, followed by soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
4.1. Emergency Procedures:
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
4.2. Disposal Plan:
-
Waste Collection: All waste materials, including unused this compound, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
